Product packaging for Vapendavir-d5(Cat. No.:)

Vapendavir-d5

Cat. No.: B10820113
M. Wt: 387.5 g/mol
InChI Key: DKSVBVKHUICELN-WNWXXORZSA-N
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Description

Vapendavir-d5 is a useful research compound. Its molecular formula is C21H26N4O3 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N4O3 B10820113 Vapendavir-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H26N4O3

Molecular Weight

387.5 g/mol

IUPAC Name

6-[2-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-(1,1,2,2,2-pentadeuterioethoxy)-1,2-benzoxazole

InChI

InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i1D3,3D2

InChI Key

DKSVBVKHUICELN-WNWXXORZSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C

Canonical SMILES

CCOC1=NOC2=C1C=CC(=C2)OCCC3CCN(CC3)C4=NN=C(C=C4)C

Origin of Product

United States

Foundational & Exploratory

Vapendavir-d5: Chemical Structure, Properties, and Antiviral Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Vapendavir-d5

This compound is the deuterium-labeled form of Vapendavir, a potent antiviral agent. This document provides a comprehensive overview of its chemical structure, properties, and the mechanism of action of its parent compound, Vapendavir, targeting enteroviruses.

Chemical Properties and Structure

This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research for the quantification of Vapendavir using mass spectrometry and liquid chromatography.[1] The deuterium labeling enhances the accuracy of these measurements.[1]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 3-(ethoxy-d5)-6-(2-(1-(6-methylpyridazin-3-yl)piperidin-4-yl)ethoxy)benzo[d]isoxazole[1]
Synonyms BTA 798-d5; 3-Ethoxy-6-[2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethoxy]-1,2-benzisoxazole-d5[1][2]
Molecular Formula C₂₁H₂₁D₅N₄O₃[1][2][3]
Molecular Weight 387.49 g/mol [1][2][3]
CAS Number 2738376-73-1[2][4]
Purity ≥99% deuterated forms (d₁-d₅)[2][3]
Formulation A solid[2][3]
Solubility Soluble in DMSO and Methanol[2]
SMILES CC1=CC=C(N=N1)N(CC2)CCC2CCOC3=CC=C(C(OC([2H])([2H])C([2H])([2H])[2H])=NO4)C4=C3[2]
InChI InChI=1S/C21H26N4O3/c1-3-26-21-18-6-5-17(14-19(18)28-24-21)27-13-10-16-8-11-25(12-9-16)20-7-4-15(2)22-23-20/h4-7,14,16H,3,8-13H2,1-2H3/i1D3,3D2[2]
InChIKey DKSVBVKHUICELN-WNWXXORZSA-N[2]

Antiviral Activity and Mechanism of Action

Vapendavir is a potent enteroviral capsid binder.[4] It targets a hydrophobic pocket within the viral capsid protein VP1, preventing the virus from uncoating and releasing its genetic material into the host cell, thus inhibiting viral replication.[5][6] This mechanism is common to other "WIN-compounds".[5] Vapendavir has demonstrated broad-spectrum activity against various enteroviruses, including human rhinoviruses (HRV) and enterovirus 71 (EV71).[5][7]

G cluster_virus Picornavirus cluster_cell Host Cell Virus Intact Virus Particle Capsid Viral Capsid (VP1) Virus->Capsid RNA Viral RNA Receptor Host Cell Receptor Virus->Receptor Attachment Uncoating Viral Uncoating Capsid->Uncoating Conformational change blocked Entry Viral Entry Receptor->Entry Entry->Uncoating Replication Viral RNA Replication Uncoating->Replication Inhibited Vapendavir Vapendavir Vapendavir->Capsid Binds to hydrophobic pocket

Mechanism of Action of Vapendavir.
Quantitative Antiviral Activity Data

The antiviral efficacy of Vapendavir has been quantified against several enterovirus strains.

VirusStrain(s)AssayEC₅₀Source(s)
Enterovirus 71 (EV71) Various clinical isolates-0.5-1.4 µM[4][8]
Enterovirus 71 (EV71) Panel of 21 isolates-Average of 0.7 µM[2]
Human Rhinovirus 2 (HRV2) Laboratory strainCytopathic Effect (CPE) Assay1 ng/ml[2]
Human Rhinovirus 14 (HRV14) Laboratory strainCytopathic Effect (CPE) Assay5 ng/ml[2]
Human Rhinovirus (HRV) Panel of 39 clinical isolatesCytopathic Effect (CPE) AssayMedian of 7.3 ng/ml[2]

Experimental Protocols

In Vitro Antiviral Activity Assay (CPE Reduction)

This protocol outlines a typical multicycle cytopathic effect (CPE) reduction assay used to determine the EC₅₀ of Vapendavir.

Methodology:

  • Cell Seeding: Plate a suitable host cell line (e.g., HeLa cells) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Preparation: Prepare serial dilutions of Vapendavir in cell culture medium.

  • Infection: Aspirate the medium from the cells and infect with a specific multiplicity of infection (MOI) of the target virus (e.g., HRV, EV71).

  • Treatment: After a viral adsorption period, remove the virus inoculum and add the prepared dilutions of Vapendavir to the wells. Include untreated infected (virus control) and uninfected (cell control) wells.

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C).

  • CPE Evaluation: Monitor the plates daily for the appearance of viral CPE. After a set incubation period (e.g., 3-5 days), quantify cell viability using a suitable method, such as staining with crystal violet or using a tetrazolium-based assay (e.g., MTS).

  • Data Analysis: Calculate the percentage of CPE reduction for each compound concentration compared to the virus control. The EC₅₀ value, the concentration at which the compound inhibits 50% of the viral CPE, is determined using regression analysis.

G Start Start Seed_Cells Seed host cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of Vapendavir Seed_Cells->Prepare_Compound Infect_Cells Infect cells with virus (e.g., HRV, EV71) Prepare_Compound->Infect_Cells Add_Compound Add Vapendavir dilutions to wells Infect_Cells->Add_Compound Incubate Incubate plates at 37°C Add_Compound->Incubate Evaluate_CPE Evaluate Cytopathic Effect (CPE) Incubate->Evaluate_CPE Calculate_EC50 Calculate EC50 value Evaluate_CPE->Calculate_EC50 End End Calculate_EC50->End

Workflow for a CPE Reduction Antiviral Assay.
In Vitro Resistance Selection

This protocol describes a general method for selecting for antiviral resistance in vitro.

Methodology:

  • Virus Propagation: Propagate the parental virus strain in the presence of a suboptimal concentration of Vapendavir (e.g., close to the EC₅₀).

  • Passaging: Harvest the virus from the culture showing CPE and use it to infect fresh cells with increasing concentrations of Vapendavir. This process is repeated for multiple passages.

  • Isolation of Resistant Virus: After several passages, virus populations that can replicate in the presence of high concentrations of Vapendavir are isolated.

  • Phenotypic Characterization: The resistance of the isolated virus is confirmed by performing a CPE reduction assay and comparing its EC₅₀ value to that of the wild-type virus.

  • Genotypic Characterization: The viral genome of the resistant isolates is sequenced, particularly the gene encoding the target protein (VP1 in this case), to identify mutations responsible for the resistance phenotype.[5][6]

G Start Start Propagate_Virus Propagate virus with suboptimal Vapendavir concentration Start->Propagate_Virus Serial_Passage Serially passage virus with increasing drug concentrations Propagate_Virus->Serial_Passage Isolate_Virus Isolate virus population from high-concentration culture Serial_Passage->Isolate_Virus Phenotype Confirm resistance via CPE assay (compare EC50) Isolate_Virus->Phenotype Genotype Sequence viral genome (e.g., VP1) to identify mutations Phenotype->Genotype End End Genotype->End

Workflow for In Vitro Antiviral Resistance Selection.

Clinical Development

Vapendavir has been evaluated in clinical trials for the treatment of human rhinovirus infections, particularly in high-risk patient populations such as those with asthma or chronic obstructive pulmonary disease (COPD).[5][9][10][11] A Phase 2 study in COPD patients demonstrated that Vapendavir improved respiratory symptoms, shortened the duration of illness, and reduced viral loads.[9][10] These studies highlight the clinical potential of Vapendavir as a direct-acting antiviral for rhinovirus infections.[9][10]

References

Vapendavir: A Technical Guide to its Mechanism of Action Against Picornaviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vapendavir is a potent, orally bioavailable antiviral compound that demonstrates significant activity against a broad spectrum of picornaviruses, including human rhinoviruses (HRV) and enteroviruses. It belongs to a class of drugs known as capsid binders. The core mechanism of Vapendavir's action lies in its ability to bind to a specific hydrophobic pocket within the viral capsid protein VP1. This binding event stabilizes the viral capsid, thereby preventing the conformational changes required for viral entry into the host cell and the subsequent release of the viral genome. This technical guide provides an in-depth analysis of Vapendavir's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action: Inhibition of Viral Entry

Picornavirus entry into a host cell is a multi-step process that begins with the attachment of the virus to specific receptors on the cell surface. This interaction triggers conformational changes in the viral capsid, leading to the formation of a pore through which the viral RNA is released into the cytoplasm.

Vapendavir disrupts this critical process at an early stage. It acts as a capsid binder, specifically targeting a hydrophobic pocket located beneath the "canyon" floor of the VP1 capsid protein. By occupying this pocket, Vapendavir stabilizes the capsid structure, making it rigid and preventing the conformational rearrangements necessary for uncoating and viral RNA release. This effectively traps the virus in a non-infectious state, halting the replication cycle before it can begin.

G cluster_virus_entry Picornavirus Entry Pathway cluster_vapendavir_action Vapendavir's Point of Intervention Virus Picornavirus Receptor Host Cell Receptor Virus->Receptor 1. Binding Attachment Attachment Receptor->Attachment Conformational_Change Capsid Conformational Change Attachment->Conformational_Change 2. Triggers Pore_Formation Pore Formation Conformational_Change->Pore_Formation 3. Leads to RNA_Release Viral RNA Release Pore_Formation->RNA_Release 4. Facilitates Replication Viral Replication RNA_Release->Replication 5. Initiates Vapendavir Vapendavir VP1_Pocket VP1 Hydrophobic Pocket Vapendavir->VP1_Pocket Binds to Capsid_Stabilization Capsid Stabilization VP1_Pocket->Capsid_Stabilization Block_Conformational_Change Blocks Conformational Change Capsid_Stabilization->Block_Conformational_Change Block_Conformational_Change->Conformational_Change Inhibits

Vapendavir's mechanism of action against picornavirus entry.

Quantitative In Vitro Antiviral Activity

The antiviral potency of Vapendavir has been quantified against a range of picornaviruses using cell-based assays. The 50% effective concentration (EC50) is a key parameter, representing the concentration of the drug that inhibits the viral cytopathic effect (CPE) by 50%.

Virus SpeciesStrain(s)Cell LineAssay TypeEC50 (µM)Reference
Enterovirus 71 (EV71) Various genogroups (A, B, C)VeroCPE Reduction0.5 - 1.4
Enterovirus 71 (EV71) Average of 21 isolatesVeroCPE Reduction0.7
Human Rhinovirus 14 (HRV-14) Wild-typeHeLaCPE ReductionNot explicitly stated, but resistance studies imply activity
Human Rhinovirus 2 (HRV-2) Wild-typeHeLaCPE ReductionNot explicitly stated, but resistance studies imply activity
Poliovirus 1 (Sabin) Wild-typeHeLaCPE ReductionNot explicitly stated, but resistance studies imply activity

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a fundamental method for determining the in vitro antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

a. Materials:

  • Host cell line susceptible to the picornavirus of interest (e.g., HeLa, Vero)

  • Cell culture medium (e.g., MEM supplemented with FBS)

  • Picornavirus stock of known titer

  • Vapendavir stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • Cell viability stain (e.g., Neutral Red, MTS)

  • Plate reader

b. Methodology:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of Vapendavir in cell culture medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a predetermined multiplicity of infection (MOI) of the virus.

  • Treatment: Immediately after infection, add the different concentrations of Vapendavir to the wells. Include appropriate controls: virus-infected untreated cells (virus control), uninfected untreated cells (cell control), and a vehicle control (DMSO).

  • Incubation: Incubate the plates at the optimal temperature for viral replication (e.g., 37°C) for a period sufficient to observe significant CPE in the virus control wells (typically 3-5 days).

  • Quantification of CPE:

    • Remove the medium from the plates.

    • Add a solution of a cell viability stain (e.g., Neutral Red).

    • After an incubation period, wash the cells and then extract the dye.

    • Measure the absorbance of the extracted dye using a plate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell protection for each Vapendavir concentration relative to the cell and virus controls. The EC50 value is determined by regression analysis of the dose-response curve.

G cluster_workflow CPE Reduction Assay Workflow Start Start Seed_Cells 1. Seed cells in 96-well plates Start->Seed_Cells Prepare_Compound 2. Prepare serial dilutions of Vapendavir Seed_Cells->Prepare_Compound Infect_Cells 3. Infect cells with virus Prepare_Compound->Infect_Cells Add_Compound 4. Add Vapendavir dilutions to wells Infect_Cells->Add_Compound Incubate 5. Incubate for 3-5 days Add_Compound->Incubate Stain_Cells 6. Stain with viability dye Incubate->Stain_Cells Measure_Absorbance 7. Measure absorbance Stain_Cells->Measure_Absorbance Calculate_EC50 8. Calculate EC50 Measure_Absorbance->Calculate_EC50 End End Calculate_EC50->End

Workflow for the Cytopathic Effect (CPE) Reduction Assay.

Mechanism of Resistance

As with many antiviral agents, picornaviruses can develop resistance to Vapendavir. This typically occurs through mutations in the gene encoding the VP1 capsid protein, which can alter the structure of the drug-binding pocket.

These mutations can reduce the binding affinity of Vapendavir, thereby diminishing its inhibitory effect. Studies have identified specific amino acid substitutions both within and outside the hydrophobic pocket that confer resistance.

Virus SpeciesAmino Acid Substitution in VP1Location Relative to Binding PocketReference
Human Rhinovirus 14 (HRV-14) C199R/YIn the pocket
Poliovirus 1 (Sabin) I194FIn the pocket
Enterovirus D68 (EV-D68) M252L, A156TIn the pocket
Enterovirus D68 (EV-D68) K167EOutside the pocket
Human Rhinovirus 2 (HRV-2) G149COutside the pocket
In Vitro Selection of Vapendavir-Resistant Viruses

The following workflow outlines the process for selecting and characterizing Vapendavir-resistant picornaviruses in a laboratory setting.

G cluster_resistance_workflow Workflow for In Vitro Selection of Resistant Viruses Start Start Culture_Virus 1. Culture virus in the presence of increasing concentrations of Vapendavir Start->Culture_Virus Monitor_CPE 2. Monitor for the development of CPE Culture_Virus->Monitor_CPE Isolate_Virus 3. Isolate virus from wells exhibiting CPE Monitor_CPE->Isolate_Virus Plaque_Purify 4. Plaque purify the resistant virus isolates Isolate_Virus->Plaque_Purify Sequence_VP1 5. Sequence the VP1 gene to identify mutations Plaque_Purify->Sequence_VP1 Confirm_Resistance 6. Confirm resistance phenotype by CPE reduction assay Sequence_VP1->Confirm_Resistance End End Confirm_Resistance->End

Synthesis and Characterization of Vapendavir-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Vapendavir-d5, a deuterated isotopologue of the antiviral drug Vapendavir. This document details the proposed synthetic pathway, purification methods, and analytical characterization techniques relevant to this compound. The information is intended to support research and development activities in the fields of antiviral drug discovery, pharmacokinetics, and metabolism.

Introduction to Vapendavir

Vapendavir is a potent, orally bioavailable antiviral agent that acts as a capsid binder, primarily targeting rhinoviruses and other enteroviruses.[1][2] By binding to a hydrophobic pocket in the viral capsid, Vapendavir prevents the virus from uncoating and releasing its genetic material into the host cell, thereby inhibiting viral replication.[3][4][5] Its mechanism of action is similar to other capsid inhibitors like pleconaril. Vapendavir has been investigated in clinical trials for the treatment of respiratory infections caused by rhinoviruses.[4]

The use of deuterated analogs of pharmaceutical compounds, such as this compound, is a common strategy in drug development. Deuterium labeling can alter the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism and increased systemic exposure. This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is more resistant to enzymatic cleavage than a carbon-hydrogen bond. This compound can serve as a valuable tool for in vivo metabolic studies and as an internal standard for quantitative bioanalysis.

Synthesis of this compound

The synthesis of this compound can be achieved by modifying the established synthetic route of Vapendavir, incorporating deuterated starting materials. The Vapendavir molecule consists of three main fragments: a benzoxazole core, a piperidine linker, and a methylpyridazine moiety. Deuterium atoms can be strategically introduced into the molecule, with the ethyl group on the benzoxazole and the methyl group on the pyridazine being logical targets for creating a d5 analog (d2 on the ethyl group and d3 on the methyl group).

Proposed Synthetic Pathway

The proposed synthesis is a multi-step process involving the preparation of deuterated precursors followed by their coupling to form the final product.

G cluster_0 Synthesis of Deuterated Methylpyridazine Precursor cluster_1 Synthesis of Deuterated Benzoxazole Precursor cluster_2 Coupling and Final Product Formation A Deuterated Methyl Acetoacetate (d3) C 3-Methyl-d3-5-pyrazolone A->C + B B Hydrazine E 3-Chloro-6-methyl-d3-pyridazine C->E + D D Phosphorus Oxychloride O Coupling Reaction E->O F 2-Aminophenol H Ethyl-d2 2-hydroxy-2-(2-aminophenylamino)acetate F->H + G G Ethyl-d2 Bromoacetate J 2-Hydroxymethyl-d2-benzoxazole H->J + I (Cyclization) I Polyphosphoric Acid L 2-Chloromethyl-d2-benzoxazole J->L + K K Thionyl Chloride L->O M 4-Hydroxypiperidine M->O + N N Sodium Hydride P This compound O->P cluster_0 Characterization Workflow A Synthesized this compound B Mass Spectrometry (HRMS) A->B C NMR Spectroscopy (¹H, ¹³C, ²H) A->C D HPLC Analysis A->D E Structural Confirmation & Purity Assessment B->E C->E D->E A This compound B Viral Capsid (Hydrophobic Pocket) A->B Binds to C Binding and Stabilization of Capsid B->C D Inhibition of Viral Uncoating C->D E Blockage of Viral RNA Release D->E F Inhibition of Viral Replication E->F

References

Vapendavir: An In-depth Technical Guide to its Antiviral Spectrum Against Enteroviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral activity of Vapendavir, a potent enteroviral capsid binder, against a range of enteroviruses. The document details its mechanism of action, summarizes its antiviral spectrum with quantitative data, outlines key experimental protocols for its evaluation, and discusses observed resistance mechanisms.

Mechanism of Action

Vapendavir is an orally bioavailable small molecule that belongs to a class of antiviral compounds known as capsid binders. Its mechanism of action involves targeting a hydrophobic pocket within the viral capsid protein VP1. By binding to this pocket, Vapendavir stabilizes the viral capsid, thereby preventing the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell. This inhibition of viral entry effectively halts the replication process at a very early stage.

cluster_virus Enterovirus cluster_host Host Cell cluster_drug Virus Virion HostCell Host Cell Receptor Virus->HostCell 1. Attachment VP1 VP1 Capsid Protein (Hydrophobic Pocket) VP1->HostCell Inhibits Uncoating Cytoplasm Cytoplasm HostCell->Cytoplasm 2. Entry & Uncoating Replication Viral RNA Replication Cytoplasm->Replication 3. RNA Release & Replication Vapendavir Vapendavir Vapendavir->VP1 Binds to VP1 Pocket

Vapendavir's mechanism of action against enteroviruses.

Antiviral Spectrum of Vapendavir

Vapendavir has demonstrated a broad spectrum of activity against various enteroviruses, most notably Enterovirus 71 (EV71) and human rhinoviruses (HRV). Its efficacy, typically measured by the 50% effective concentration (EC50), varies across different species and even genogroups within the same species.

Table 1: In Vitro Antiviral Activity of Vapendavir against Enterovirus 71 (EV71)

EV71 GenogroupAverage EC50 (μM)
A0.842 ± 0.325
B20.671 ± 0.321
B50.498 ± 0.236
C20.957 ± 0.074
C40.739 ± 0.248
Data is presented as the mean ± standard deviation.

Vapendavir efficiently inhibits the in vitro replication of a wide panel of 21 EV71 strains, with EC50 values generally ranging from 0.5 to 1.4 μM.

Table 2: Antiviral Activity of Vapendavir against Other Enteroviruses

VirusStrain/IsolateEC50 (μM)
Human Rhinovirus 14 (HRV14)Wild Type0.09 ± 0.01
Human Rhinovirus 2 (HRV2)Wild TypeNot explicitly quantified in the provided results, but active.
Enterovirus D68 (EV-D68)CU70Active, but less effective than protease inhibitors.
Poliovirus 1 (PV1)SabinActive.
Data is presented as the mean ± standard deviation where available.

Vapendavir is also noted to have potent activity against 97% of tested rhinoviruses, which are a major cause of common colds and can lead to severe respiratory complications in vulnerable populations. Clinical trials are ongoing to evaluate its efficacy in patients with Chronic Obstructive Pulmonary Disease (COPD) experiencing rhinovirus-induced exacerbations.

Experimental Protocols

The evaluation of Vapendavir's antiviral activity and resistance profile involves standardized virological assays.

3.1. Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay is a cornerstone for determining the in vitro efficacy of antiviral compounds.

  • Cell Seeding: Host cells susceptible to enterovirus infection (e.g., Vero, HeLa) are seeded in 96-well plates and incubated to form a monolayer.

  • Compound Dilution: Vapendavir is serially diluted to a range of concentrations.

  • Infection and Treatment: The cell monolayers are treated with the various concentrations of Vapendavir and subsequently infected with a known titer of the enterovirus being tested.

  • Incubation: The plates are incubated for a period that allows for multiple cycles of viral replication, typically 3 days, leading to observable cytopathic effects (CPE) in untreated control wells.

  • Quantification of Cell Viability: Cell viability is assessed using a colorimetric assay, such as the MTS assay, which measures mitochondrial activity in living cells. The absorbance is read, and the data is used to calculate the EC50 value, which is the concentration of the drug that protects 50% of the cells from virus-induced death.

A 1. Seed Host Cells in 96-well plate B 2. Add Serial Dilutions of Vapendavir A->B C 3. Infect Cells with Enterovirus B->C D 4. Incubate for 3 Days C->D E 5. Measure Cell Viability (MTS Assay) D->E F 6. Calculate EC50 Value E->F

Workflow for the Cytopathic Effect (CPE) Reduction Assay.

3.2. In Vitro Resistance Selection Protocol

The emergence of drug resistance is a critical aspect of antiviral drug development.

  • Initial Culture: The enterovirus is cultured in the presence of a sub-optimal concentration of Vapendavir.

  • Passaging: The virus from the culture showing CPE is harvested and used to infect fresh cells with a slightly higher concentration of Vapendavir.

  • Stepwise Concentration Increase: This process is repeated for several passages (e.g., a 5-step protocol), gradually increasing the drug concentration to select for resistant viral populations.

  • Isolation and Characterization: Once a resistant population is established, individual viral clones are isolated.

  • Phenotypic and Genotypic Analysis: The resistant phenotype is confirmed by determining the EC50 of Vapendavir against the isolated virus. The viral genome, particularly the VP1 region, is sequenced to identify mutations responsible for the resistance.

Resistance Profile

A significant challenge for capsid-binding inhibitors is the potential for rapid development of viral resistance. For Vapendavir, resistance has been observed to arise from mutations in the VP1 capsid protein, both within and outside the drug-binding pocket.

Table 3: Vapendavir Resistance Mutations in Enteroviruses

VirusMutation in VP1Location Relative to Binding Pocket
Human Rhinovirus 14 (HRV14)C199R/YLining the pocket
Poliovirus 1 (PV1)I194FLining the pocket
Enterovirus D68 (EV-D68)M252L, A156TLining the pocket
Enterovirus D68 (EV-D68)K167EOutside the pocket
Human Rhinovirus 2 (HRV2)G149COutside the pocket
Source:

Interestingly, some mutations, such as G149C in HRV2, can lead to a drug-dependent phenotype, where the virus requires the presence of the capsid binder for efficient replication, possibly because the drug stabilizes an otherwise less fit mutant capsid.

cluster_selection Resistance Development cluster_mutations Resulting Genotypes WT_Virus Wild-Type Virus Exposure Exposure to Vapendavir WT_Virus->Exposure Selection Selective Pressure Exposure->Selection Resistant_Pocket VP1 Pocket Mutation (e.g., C199Y in HRV14) Selection->Resistant_Pocket Alters Drug Binding Resistant_Outside VP1 Mutation Outside Pocket (e.g., G149C in HRV2) Selection->Resistant_Outside Allosterically Affects Capsid Stability

Logical relationship of Vapendavir resistance development.

Vapendavir's Capsid-Binding Activity and Inhibition of Enterovirus 71: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enterovirus 71 (EV71), a member of the Picornaviridae family, is a significant causative agent of hand, foot, and mouth disease (HFMD), which can lead to severe neurological complications and fatalities in young children. The development of effective antiviral therapies is a critical unmet medical need. Vapendavir (BTA798) has emerged as a potent inhibitor of EV71 replication. This technical guide provides an in-depth overview of Vapendavir's mechanism of action, focusing on its capsid-binding activity. It includes a compilation of quantitative data on its antiviral efficacy, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of antiviral agents against EV71.

Introduction to Vapendavir and its Target: The EV71 Capsid

Enterovirus 71 is a non-enveloped, single-stranded RNA virus. Its icosahedral capsid is composed of four structural proteins: VP1, VP2, VP3, and VP4. A hydrophobic pocket within the VP1 protein is a crucial functional site. This pocket is naturally occupied by a lipid molecule, often referred to as a "pocket factor," which stabilizes the capsid. The displacement of this pocket factor is a critical step in the viral uncoating process, which releases the viral RNA into the host cell to initiate replication.

Vapendavir is a small molecule inhibitor that belongs to a class of compounds known as capsid binders. These molecules are designed to fit into the hydrophobic pocket of VP1 with high affinity, thereby preventing the conformational changes required for uncoating and subsequent genome release. By stabilizing the viral capsid, Vapendavir effectively halts the infection at an early stage.

Mechanism of Action: Capsid Binding and Inhibition of Uncoating

Vapendavir's primary mechanism of action against EV71 is the inhibition of viral uncoating through direct binding to the VP1 capsid protein.[1] It displaces the natural pocket factor, occupying the hydrophobic pocket and stabilizing the virion. This stabilization prevents the capsid from undergoing the necessary conformational changes required for the release of its RNA genome into the cytoplasm of the host cell.[2]

In silico docking studies have revealed that Vapendavir establishes stronger binding interactions within the EV71 capsid's hydrophobic pocket compared to other similar compounds like pleconaril, which is largely inactive against EV71.[3][4] This difference in binding affinity is attributed to Vapendavir's ability to form key interactions with amino acid residues deep within the pocket, effectively locking the capsid in a stable, non-infectious state.[4]

cluster_virus_entry Viral Entry & Uncoating cluster_inhibition Vapendavir Inhibition EV71 Virion EV71 Virion Binding Binding EV71 Virion->Binding Host Cell Receptor Host Cell Receptor Host Cell Receptor->Binding Uncoating Uncoating Binding->Uncoating Viral RNA Release Viral RNA Release Uncoating->Viral RNA Release Uncoating Blocked Uncoating Blocked Uncoating->Uncoating Blocked Vapendavir Vapendavir Capsid Binding Capsid Binding Vapendavir->Capsid Binding Capsid Stabilization Capsid Stabilization Capsid Binding->Capsid Stabilization Capsid Stabilization->Uncoating Blocked

Mechanism of Vapendavir Inhibition of EV71 Uncoating.

Quantitative Data on Antiviral Activity

Vapendavir has demonstrated potent and broad-spectrum activity against a range of EV71 isolates, including different genogroups. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits 50% of the viral cytopathic effect, are summarized in the table below.

EV71 Strain/Genogroup EC50 (µM) Reference
Average of 21 isolates (Genogroups A, B, C)0.7[3]
Various Strains0.5 - 1.4[5]

In contrast to Vapendavir, the capsid binder pleconaril shows no significant activity against EV71.[3][4]

Detailed Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay with MTS Readout

This assay is a cornerstone for evaluating the antiviral activity of compounds against cytopathic viruses like EV71. It measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

  • Human Rhabdomyosarcoma (RD) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • EV71 virus stock of known titer

  • Vapendavir (or other test compounds)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed RD cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 cells/well). Incubate at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare serial dilutions of Vapendavir in DMEM with 2% FBS.

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Add the serially diluted Vapendavir to the wells in triplicate.

    • Include a "virus control" (cells with virus but no compound) and a "cell control" (cells with no virus and no compound).

    • Add EV71 at a multiplicity of infection (MOI) that causes complete CPE in the virus control wells within 3-4 days (e.g., 100 TCID50).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere until the virus control wells show approximately 90-100% CPE.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control and virus control.

    • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

start Start seed_cells Seed RD cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h prepare_compounds Prepare serial dilutions of Vapendavir incubate_24h->prepare_compounds add_compounds Add compounds to cells prepare_compounds->add_compounds add_virus Infect cells with EV71 add_compounds->add_virus incubate_cpe Incubate until CPE in virus control add_virus->incubate_cpe add_mts Add MTS reagent incubate_cpe->add_mts incubate_mts Incubate 1-4h add_mts->incubate_mts read_absorbance Read absorbance at 490nm incubate_mts->read_absorbance analyze_data Calculate EC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for CPE Reduction Assay with MTS Readout.
Thermostability Shift Assay

This assay assesses the ability of a compound to stabilize the viral capsid against thermal denaturation. Increased thermal stability in the presence of a compound is indicative of binding.

Materials:

  • Purified EV71 virions

  • Vapendavir

  • SYPRO Orange dye

  • Real-time PCR instrument with a thermal ramping capability

  • Appropriate buffer (e.g., PBS)

Procedure:

  • Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing purified EV71 virions, SYPRO Orange dye, and varying concentrations of Vapendavir. Include a no-compound control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from a baseline (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).

  • Fluorescence Monitoring: Monitor the fluorescence of SYPRO Orange continuously during the temperature ramp. As the capsid denatures, hydrophobic regions become exposed, leading to an increase in SYPRO Orange fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity against temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its midpoint of the transition.

    • A significant increase in the Tm in the presence of Vapendavir compared to the control indicates stabilization of the capsid due to binding.

In Silico Molecular Docking

Molecular docking simulations provide insights into the binding mode and interactions between Vapendavir and the EV71 VP1 pocket at an atomic level.

Software:

  • Molecular graphics software (e.g., PyMOL, Chimera)

  • AutoDock Vina

Procedure:

  • Receptor and Ligand Preparation:

    • Obtain the crystal structure of the EV71 capsid (e.g., from the Protein Data Bank).

    • Prepare the VP1 protein structure by removing water molecules, adding polar hydrogens, and assigning charges.

    • Generate a 3D structure of Vapendavir and optimize its geometry.

  • Grid Box Definition: Define a grid box that encompasses the hydrophobic binding pocket within VP1.

  • Docking Simulation: Run the AutoDock Vina simulation to dock Vapendavir into the defined binding pocket. Vina will explore different conformations and orientations of the ligand and score them based on a predicted binding affinity.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies.

    • Visualize the top-ranked poses in a molecular graphics program to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) between Vapendavir and the amino acid residues of the VP1 pocket.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis get_pdb Obtain EV71 Capsid PDB prep_protein Prepare VP1 Receptor get_pdb->prep_protein define_grid Define Grid Box around Binding Pocket prep_protein->define_grid prep_ligand Prepare Vapendavir Ligand run_vina Run AutoDock Vina prep_ligand->run_vina define_grid->run_vina analyze_poses Analyze Binding Poses and Scores run_vina->analyze_poses visualize Visualize Interactions analyze_poses->visualize

Workflow for In Silico Molecular Docking.
Selection and Characterization of Resistant Mutants

This protocol is used to identify viral mutations that confer resistance to an antiviral compound, which is crucial for understanding the drug's mechanism of action and potential for clinical resistance.

Procedure:

  • Resistance Selection:

    • Infect RD cells with EV71 in the presence of a sub-inhibitory concentration of Vapendavir (e.g., at or slightly above the EC50).

    • Passage the virus serially in the presence of gradually increasing concentrations of Vapendavir.

    • Monitor for the emergence of a virus population that can replicate efficiently at higher drug concentrations, as evidenced by the development of CPE.

  • Isolation and Characterization of Resistant Virus:

    • Isolate the resistant virus population through plaque purification.

    • Determine the EC50 of Vapendavir against the resistant isolate to confirm the resistance phenotype.

  • Genotypic Analysis:

    • Extract viral RNA from the resistant isolate.

    • Perform reverse transcription PCR (RT-PCR) to amplify the VP1 coding region.

    • Sequence the amplified DNA and compare it to the wild-type virus sequence to identify mutations.

Resistance to Vapendavir

Studies on Vapendavir resistance in other enteroviruses, and similar capsid binders in EV71, have identified mutations in the VP1 protein. These mutations are typically located within or near the drug-binding pocket and are thought to reduce the binding affinity of the compound, thereby allowing the virus to uncoat and replicate in the presence of the drug. For EV71, mutations at residues I113 and V123 in VP1 have been identified to confer resistance to capsid-binding inhibitors.[6]

Conclusion

Vapendavir is a potent inhibitor of EV71 replication, acting through a well-defined mechanism of capsid binding and stabilization. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of Vapendavir and other capsid-binding inhibitors as potential therapeutics for EV71 infections. Understanding the molecular details of its interaction with the viral capsid and the mechanisms of resistance will be crucial for the successful clinical application of this class of antiviral agents.

References

Early-Stage Research on Vapendavir and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vapendavir is a clinical-stage antiviral agent that has demonstrated potent in vitro activity against a broad spectrum of human rhinoviruses (HRVs), the primary causative agents of the common cold. As a member of the "capsid binder" class of antivirals, Vapendavir's mechanism of action involves the inhibition of viral entry into host cells. This technical guide provides an in-depth overview of the early-stage research on Vapendavir and its analogues, such as pirodavir and pleconaril. It includes a summary of their antiviral activity, detailed experimental protocols for key in vitro assays, and a visualization of the targeted viral pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Introduction

Human rhinoviruses (HRVs) are a major cause of upper respiratory tract infections and can lead to serious complications in individuals with underlying respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Vapendavir is an orally bioavailable small molecule that targets the viral capsid of rhinoviruses and other enteroviruses, preventing the virus from uncoating and releasing its genetic material into the host cell. This mechanism of action offers a promising strategy for the treatment of HRV infections. This guide will delve into the preclinical data and methodologies used to evaluate Vapendavir and its structural analogues.

Mechanism of Action: Capsid Binding and Inhibition of Viral Entry

Vapendavir and its analogues are classified as capsid-binding agents. They function by inserting into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid. This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA genome into the cytoplasm of the host cell. In some instances, these compounds may also interfere with the attachment of the virus to host cell receptors.[1][2]

The following diagram illustrates the inhibition of the viral entry and uncoating pathway by Vapendavir.

G cluster_virus_entry Viral Entry and Uncoating Pathway cluster_inhibition Inhibition by Vapendavir Virus Rhinovirus Particle Receptor Host Cell Receptor (e.g., ICAM-1) Virus->Receptor 1. Attachment Endosome Endosome Formation Receptor->Endosome 2. Endocytosis Uncoating Viral RNA Release (Uncoating) Endosome->Uncoating 3. Conformational Change (pH-dependent) Replication Viral Replication Uncoating->Replication 4. Genome Release Vapendavir Vapendavir Vapendavir->Uncoating Binds to VP1 pocket, stabilizes capsid

Figure 1: Mechanism of action of Vapendavir.

Quantitative Data: Antiviral Activity of Vapendavir and Analogues

The antiviral efficacy of Vapendavir and its analogues is typically quantified by determining their 50% effective concentration (EC50), which is the concentration of the compound that inhibits the viral cytopathic effect (CPE) or plaque formation by 50%. The following tables summarize the in vitro antiviral activity of Vapendavir, Pirodavir, and Pleconaril analogues against various rhinovirus and enterovirus serotypes.

Table 1: Antiviral Activity of Vapendavir

Virus SerotypeCell LineAssay TypeEC50 (µM)Reference
Enterovirus 71 (EV71)VariousCPE Reduction~0.7[3]
Rhinovirus (HRV)--Potent Activity[4]

Table 2: Antiviral Activity of Pirodavir

Virus SerotypeCell LineAssay TypeEC50/EC80Reference
100 Rhinovirus Serotypes--EC80 = 0.064 µg/mL[5]
16 Enteroviruses--EC80 = 1.3 µg/mL[5]
Rhinovirus 14HeLaCPE Reduction-[6]
Both Group A and B HRVs--High Activity[5]

Table 3: Antiviral Activity of Pleconaril and its Analogues

CompoundVirus SerotypeCell LineEC50 (µM)Reference
PleconarilCoxsackievirus B3 (Nancy)--[7]
Pleconaril Analogue (Compound 26)Enterovirus D68 (EV-D68)-0.017[8]
Pleconaril AnalogueCoxsackievirus B3 (Nancy)-SI > 20 to > 200[7]
Pleconaril/Pirodavir-like compoundsVarious Enteroviruses-Potent Activity[6]

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antiviral activity of Vapendavir and its analogues.

Cytopathic Effect (CPE) Reduction Assay

This assay determines the ability of a compound to protect cells from the destructive effects of viral infection.

  • Host cell line susceptible to the virus (e.g., HeLa, MRC-5)

  • Cell culture medium (e.g., MEM, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Virus stock of known titer

  • Test compounds (Vapendavir and analogues) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Neutral Red dye

  • Solubilization buffer (for MTT assay) or Desstain solution (for Neutral Red assay)

  • Microplate reader

Figure 2: Workflow for a CPE reduction assay.
  • Cell Seeding: Seed a 96-well plate with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.[9]

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells.[10]

  • Treatment: After 24 hours of cell incubation, remove the growth medium and add the compound dilutions to the respective wells. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Infection: Add the virus suspension to all wells except the cell control wells at a pre-determined multiplicity of infection (MOI).

  • Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the virus and cell line for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[4][12]

Plaque Reduction Assay

This assay is a more direct measure of a compound's ability to inhibit the production of infectious virus particles.

  • Host cell line susceptible to the virus

  • Cell culture medium

  • Virus stock of known titer

  • Test compounds

  • 6-well or 12-well cell culture plates

  • Agarose or methylcellulose overlay medium

  • Crystal violet or Neutral Red staining solution

  • Fixative solution (e.g., formaldehyde)

  • Cell Seeding: Seed cells in multi-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: In separate tubes, pre-incubate serial dilutions of the test compound with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1-2 hours.[13][14]

  • Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.[14]

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium containing agarose or methylcellulose. This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.[14][15]

  • Incubation: Incubate the plates for a period sufficient for plaques to develop (typically 3-7 days).

  • Staining: Fix the cells with a fixative solution and then stain with crystal violet or neutral red. The viable cells will take up the stain, while the areas of dead or lysed cells (plaques) will remain clear.[16]

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.[17]

Structure-Activity Relationship (SAR) Studies

SAR studies on Vapendavir analogues have been conducted to optimize their antiviral activity and pharmacokinetic properties. These studies involve synthesizing and testing a series of structurally related compounds to identify the chemical moieties responsible for their biological activity. For instance, modifications to the linker and isoxazole rings of pleconaril have been explored to improve its efficacy against a broader range of enteroviruses.[7][18][19]

Conclusion

Early-stage research on Vapendavir and its analogues has established them as potent inhibitors of a wide range of rhinoviruses and other enteroviruses. Their mechanism of action, which involves binding to and stabilizing the viral capsid to prevent uncoating, is a well-validated antiviral strategy. The in vitro assays detailed in this guide provide a robust framework for the continued evaluation and development of this promising class of antiviral agents. Further research, including in vivo efficacy and safety studies, will be crucial in determining the clinical potential of Vapendavir and its next-generation analogues.

References

Methodological & Application

Application Note: Quantitative Analysis of Vapendavir in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of Vapendavir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Vapendavir-d5, to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of Vapendavir concentrations in a biological matrix.

Introduction

Vapendavir is an investigational antiviral drug that acts as a capsid-binding inhibitor, showing broad-spectrum activity against rhinoviruses and other enteroviruses. To support its clinical development, a reliable bioanalytical method is essential for the accurate quantification of Vapendavir in biological samples. LC-MS/MS offers high selectivity and sensitivity, making it the preferred platform for such analyses. The use of a deuterated internal standard like this compound is critical as it co-elutes with the analyte, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring the robustness of the assay.[1]

Experimental

Materials and Reagents
  • Vapendavir and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (K2EDTA)

LC-MS/MS Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions

Stock solutions of Vapendavir and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation

A protein precipitation method was used for sample preparation. To 100 µL of plasma sample (calibration standard, QC, or unknown), 20 µL of this compound internal standard working solution (e.g., 100 ng/mL) was added and vortexed. Subsequently, 300 µL of acetonitrile was added to precipitate the plasma proteins. The mixture was vortex-mixed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant was transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

The following table summarizes the chromatographic and mass spectrometric conditions.

ParameterCondition
Chromatography
ColumnC18 column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40 °C
Gradient20% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 20% B and equilibrate for 1 minute.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Vapendavir Transitionm/z 383.2 → 199.1
This compound Transitionm/z 388.2 → 204.1
Dwell Time100 ms
Collision EnergyOptimized for each transition
Ion Source Temperature500 °C

Quantitative Data Summary

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Vapendavir383.2199.1Positive
This compound388.2204.1Positive

Note: The exact m/z values are based on the protonated molecules [M+H]+. The exact mass of Vapendavir is 382.2005 Da[2][3] and this compound is approximately 387.23 Da.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (100 µL) is Add this compound IS plasma->is vortex1 Vortex is->vortex1 precip Protein Precipitation (Acetonitrile) centrifuge Centrifuge precip->centrifuge vortex1->precip supernatant Transfer Supernatant centrifuge->supernatant lc HPLC Separation supernatant->lc ms Tandem Mass Spectrometry lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration concentration Calculate Concentration calibration->concentration

Caption: Workflow for the bioanalysis of Vapendavir.

Signaling Pathway Diagram (Hypothetical Mechanism of Action)

G cluster_virus Rhinovirus cluster_cell Host Cell virus Virus Particle capsid Viral Capsid (VP1) virus->capsid rna Viral RNA virus->rna receptor Cellular Receptor (e.g., ICAM-1) virus->receptor Attachment uncoating Uncoating & RNA Release capsid->uncoating Inhibition replication Viral Replication receptor->uncoating vapendavir Vapendavir vapendavir->capsid Binding

Caption: Vapendavir's proposed mechanism of action.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Vapendavir in human plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is a valuable tool for supporting the clinical development of Vapendavir.

References

Application Note: Quantitative Analysis of Vapendavir in Human Plasma using a Validated LC-MS/MS Method with Vapendavir-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Vapendavir in human plasma. The method utilizes Vapendavir-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The method has been validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Vapendavir.

Introduction

Vapendavir is an investigational antiviral drug that acts as a capsid binder, targeting rhinoviruses and other enteroviruses. By binding to a hydrophobic pocket in the viral capsid, Vapendavir prevents the conformational changes necessary for the virus to enter host cells, thereby inhibiting viral replication. Accurate quantification of Vapendavir in biological matrices is essential for its clinical development, enabling the characterization of its pharmacokinetic profile and the establishment of a therapeutic window. The use of a deuterated internal standard, this compound, is critical for correcting potential matrix effects and variations during sample processing and analysis, leading to reliable and reproducible results.

Mechanism of Action: Viral Capsid Binding

Vapendavir's mechanism of action involves the direct inhibition of viral entry into the host cell.

vapendavir_mechanism cluster_virus Picornavirus cluster_host Host Cell Virus Virus Particle Receptor Host Cell Receptor Virus->Receptor Attachment VP1 VP1 Capsid Protein Binding Binding to Hydrophobic Pocket Conformational_Change Conformational Change & Uncoating Receptor->Conformational_Change Triggers Cell_Interior Cell Interior Replication Viral Replication Cell_Interior->Replication Vapendavir Vapendavir Vapendavir->VP1 Binds to Vapendavir->Conformational_Change Prevents RNA_Release Viral RNA Release Conformational_Change->RNA_Release RNA_Release->Cell_Interior Inhibition Inhibition

Caption: Vapendavir's mechanism of action.

Experimental Protocols

Materials and Reagents
  • Vapendavir analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Human plasma (K2-EDTA as anticoagulant)

Stock and Working Solutions
  • Vapendavir Stock Solution (1 mg/mL): Accurately weigh and dissolve Vapendavir in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Vapendavir Working Solutions: Serially dilute the Vapendavir stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • Add 50 µL of the appropriate calibration standard, QC, or plasma sample to the corresponding tube.

  • Add 150 µL of the this compound working solution (100 ng/mL in acetonitrile) to each tube. This solution also acts as the protein precipitation agent.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

ParameterCondition
HPLC System A standard UHPLC system
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 10% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 10% B

Mass Spectrometry

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Vapendavir: 383.2 -> 192.1, this compound: 388.2 -> 197.1
Ion Source Temp. 500°C
Capillary Voltage 3500 V

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of Vapendavir.

vapendavir_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (50 µL) Add_IS_PPT Add this compound in Acetonitrile (150 µL) Plasma_Sample->Add_IS_PPT Vortex Vortex (30s) Add_IS_PPT->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant (100 µL) Centrifuge->Supernatant_Transfer Injection Inject (5 µL) Supernatant_Transfer->Injection LC_Separation Chromatographic Separation (C18 Column) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Area Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Vapendavir Calibration->Quantification

Caption: Experimental workflow for Vapendavir analysis.

Quantitative Data Summary

The developed method was validated according to standard bioanalytical method validation guidelines. A summary of the quantitative performance is presented below.

Calibration Curve
AnalyteConcentration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
Vapendavir1 - 1000Linear (1/x²)> 0.995
Precision and Accuracy
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 15.085.0 - 115.0≤ 15.085.0 - 115.0
Low3≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Medium100≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
High800≤ 10.090.0 - 110.0≤ 10.090.0 - 110.0
Recovery and Matrix Effect
AnalyteRecovery (%)Matrix Effect (%)
Vapendavir> 8595 - 105
This compound> 8595 - 105

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative determination of Vapendavir in human plasma. The use of a stable isotope-labeled internal standard, a straightforward protein precipitation sample preparation, and a rapid LC-MS/MS analysis makes this method well-suited for high-throughput applications in clinical and preclinical studies. The validation data demonstrates that the method meets the criteria for accuracy, precision, and linearity, ensuring the generation of high-quality data for pharmacokinetic and therapeutic drug monitoring of Vapendavir.

Method Development for Vapendavir Detection in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vapendavir is a potent antiviral compound that acts as an enteroviral capsid binder.[1] It targets a hydrophobic pocket within the viral capsid protein VP1, preventing the virus from attaching to and entering host cells.[2][3] This mechanism of action makes Vapendavir a promising candidate for the treatment of infections caused by a broad range of rhinoviruses and other enteroviruses.[4] To support preclinical and clinical development, robust and reliable bioanalytical methods are essential for the quantitative determination of Vapendavir in biological matrices. This document provides detailed application notes and protocols for the detection of Vapendavir in biological samples using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

These protocols are based on established methods for the analysis of other antiviral drugs with similar physicochemical properties, providing a strong foundation for method development and validation in your laboratory.

Signaling Pathway and Mechanism of Action

Vapendavir's antiviral activity is achieved by interfering with the initial stages of the viral lifecycle. By binding to the VP1 capsid protein, it stabilizes the viral particle and inhibits the conformational changes required for receptor binding and subsequent uncoating, thereby preventing the release of the viral genome into the host cell.[2][5]

vapendavir_mechanism Vapendavir Vapendavir VP1 VP1 Capsid Protein (Hydrophobic Pocket) Vapendavir->VP1 Binds to Virus Enterovirus HostCell Host Cell Virus->HostCell Attachment VP1->HostCell Attachment Blocked Uncoating Viral Uncoating & Genome Release HostCell->Uncoating Entry Receptor Host Cell Receptor Replication Viral Replication Uncoating->Replication

Caption: Vapendavir's mechanism of action.

Experimental Protocols

The following are detailed protocols for the quantification of Vapendavir in biological samples, primarily plasma and serum. These methods are adaptable and should be validated in your laboratory according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for routine analysis and therapeutic drug monitoring where high sensitivity is not the primary requirement.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma or serum samples.[6]

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 200 µL of acetonitrile (containing an appropriate internal standard, e.g., a structurally similar compound not present in the sample).[7]

  • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean HPLC vial for analysis.

2. HPLC-UV Operating Conditions

The following are typical starting conditions that should be optimized for your specific instrument and column.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of 0.05 M phosphate buffer (pH 3.5) and acetonitrile (e.g., 76:24 v/v)[8]
Flow Rate 1.0 mL/min[8]
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength to be determined based on Vapendavir's UV absorbance maximum (typically scanned from 200-400 nm)

3. Data Analysis and Quantification

  • A calibration curve should be prepared by spiking known concentrations of Vapendavir into a blank biological matrix.

  • The peak area ratio of Vapendavir to the internal standard is plotted against the nominal concentration.

  • Linear regression analysis is used to determine the concentration of Vapendavir in unknown samples.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, making it the gold standard for bioanalytical studies, especially for pharmacokinetic analysis where low concentrations of the drug need to be accurately measured.[9]

1. Sample Preparation (Protein Precipitation)

The same protein precipitation protocol as described for the HPLC-UV method can be used.

2. LC-MS/MS Operating Conditions

These are example conditions and require optimization.

ParameterRecommended Condition
Column C18 or similar reverse-phase UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.7 µm)[10]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A linear gradient from low to high organic phase (e.g., 5% to 95% B over 3-5 minutes)
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI) in positive or negative mode (to be optimized for Vapendavir)
Mass Spectrometer Triple quadrupole
Detection Mode Multiple Reaction Monitoring (MRM)

3. MRM Transition Optimization

The precursor and product ions for Vapendavir and the internal standard must be determined by infusing a standard solution into the mass spectrometer. The collision energy and other MS parameters should be optimized to achieve the highest signal intensity.

Experimental Workflow

The general workflow for analyzing Vapendavir in biological samples is outlined below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Serum) ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) SampleCollection->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer LC_Separation LC Separation (HPLC or UPLC) SupernatantTransfer->LC_Separation Detection Detection (UV or MS/MS) LC_Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Vapendavir bioanalytical workflow.

Data Presentation

The following tables summarize typical validation parameters for bioanalytical methods based on published data for other antiviral drugs. These values should be established specifically for the Vapendavir assay in your laboratory.

Table 1: HPLC-UV Method Performance (Example)

ParameterTypical PerformanceReference
Linearity Range 0.03 - 20 µg/mL[8]
Correlation Coefficient (r²) > 0.995[8]
Limit of Detection (LOD) 0.009 µg/mL[8]
Limit of Quantification (LOQ) 0.03 µg/mL[8]
Intra-day Precision (%RSD) < 15%[11]
Inter-day Precision (%RSD) < 15%[11]
Accuracy (% Recovery) 85 - 115%[11]

Table 2: LC-MS/MS Method Performance (Example)

ParameterTypical PerformanceReference
Linearity Range 0.5 - 5000 ng/mL[12]
Correlation Coefficient (r²) > 0.998[9]
Limit of Detection (LOD) ~0.15 ng/mL (Estimated from LLOQ)[12]
Limit of Quantification (LOQ) 0.5 ng/mL[12]
Intra-day Precision (%CV) < 7.2%[9]
Inter-day Precision (%CV) < 8.0%[9]
Accuracy (% Bias) Within ±15%[10]
Extraction Recovery > 77%[12]

Conclusion

The HPLC-UV and LC-MS/MS methods outlined in these application notes provide a solid framework for the development and validation of a robust bioanalytical assay for Vapendavir in biological matrices. The choice of method will depend on the specific requirements of the study, with LC-MS/MS being the preferred method for studies requiring high sensitivity and selectivity. It is imperative that any method is fully validated in accordance with regulatory standards to ensure the generation of reliable data for pharmacokinetic, toxicokinetic, and clinical studies.

References

Application Notes and Protocols for Vapendavir in Viral Replication Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vapendavir is a potent, orally bioavailable antiviral compound that targets the capsid of picornaviruses, a large family of non-enveloped, single-stranded, positive-sense RNA viruses.[1][2] This family includes human rhinoviruses (HRV), the primary cause of the common cold, and enteroviruses such as enterovirus 71 (EV71), which can cause hand, foot, and mouth disease and severe neurological complications.[1][2] Vapendavir is currently in clinical development for the treatment of rhinovirus infections.[1][2]

The deuterated form, Vapendavir-d5, serves as an internal standard for the quantification of Vapendavir in biological samples using mass spectrometry.[3][4] This ensures accurate measurement of drug concentration in pharmacokinetic and pharmacodynamic studies, which is critical for drug development.

These application notes provide detailed protocols for utilizing Vapendavir in viral replication assays to determine its antiviral efficacy.

Mechanism of Action

Vapendavir is a capsid-binding agent.[5][6] It inhibits viral replication by inserting into a hydrophobic pocket within the viral protein 1 (VP1) of the picornavirus capsid.[6] This binding stabilizes the capsid, preventing the conformational changes necessary for viral uncoating and the subsequent release of the viral RNA into the host cell cytoplasm.[6][7] By blocking this crucial early step in the viral life cycle, Vapendavir effectively halts the replication process.

cluster_virus_entry Viral Entry cluster_viral_replication Viral Replication Virus Attachment Virus Attachment Receptor Binding Receptor Binding Virus Attachment->Receptor Binding Endocytosis Endocytosis Receptor Binding->Endocytosis Uncoating & RNA Release Uncoating & RNA Release Endocytosis->Uncoating & RNA Release Viral Capsid Conformational Change Translation of Viral Polyprotein Translation of Viral Polyprotein Uncoating & RNA Release->Translation of Viral Polyprotein Polyprotein Processing Polyprotein Processing Translation of Viral Polyprotein->Polyprotein Processing RNA Replication RNA Replication Polyprotein Processing->RNA Replication Assembly of New Virions Assembly of New Virions RNA Replication->Assembly of New Virions Cell Lysis & Virus Release Cell Lysis & Virus Release Assembly of New Virions->Cell Lysis & Virus Release Vapendavir Vapendavir Vapendavir->Uncoating & RNA Release Inhibits

Fig. 1: Simplified signaling pathway of Picornavirus replication and Vapendavir's point of inhibition.

Quantitative Data

The antiviral activity of Vapendavir has been demonstrated against a range of enteroviruses. The following table summarizes the 50% effective concentration (EC50) values for Vapendavir against various EV71 strains.

VirusGenogroupCell LineAssay TypeAverage EC50 (µM)Reference
Enterovirus 71 (EV71)A, B, C-CPE Reduction0.7[1]
Enterovirus 71 (EV71)---0.5 - 1.4[5]

CPE: Cytopathic Effect

Experimental Protocols

Protocol 1: Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the concentration of Vapendavir required to protect cells from virus-induced cell death.

Materials:

  • Vapendavir

  • This compound (for analytical standards)

  • Cell culture medium (e.g., MEM)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Host cells permissive to the virus of interest (e.g., HeLa, Vero)

  • Virus stock with a known titer

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count host cells.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of Vapendavir in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of Vapendavir in cell culture medium to achieve the desired final concentrations.

  • Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Add the diluted Vapendavir to the wells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days.

    • Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Assessment of CPE:

    • Monitor the plates daily for the appearance of CPE.

    • When the virus control wells show complete CPE, assess cell viability using a reagent such as MTS.

    • Measure the absorbance using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Plot the percentage of viability against the log of the Vapendavir concentration.

    • Determine the EC50 value, which is the concentration of Vapendavir that protects 50% of the cells from virus-induced death, using a non-linear regression analysis.

Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate End End Incubate for 24h Incubate for 24h Seed cells in 96-well plate->Incubate for 24h Prepare serial dilutions of Vapendavir Prepare serial dilutions of Vapendavir Incubate for 24h->Prepare serial dilutions of Vapendavir Add Vapendavir dilutions to cells Add Vapendavir dilutions to cells Prepare serial dilutions of Vapendavir->Add Vapendavir dilutions to cells Infect cells with virus Infect cells with virus Add Vapendavir dilutions to cells->Infect cells with virus Incubate for 3-5 days Incubate for 3-5 days Infect cells with virus->Incubate for 3-5 days Add cell viability reagent Add cell viability reagent Incubate for 3-5 days->Add cell viability reagent Measure absorbance Measure absorbance Add cell viability reagent->Measure absorbance Calculate EC50 Calculate EC50 Measure absorbance->Calculate EC50 Calculate EC50->End

Fig. 2: Experimental workflow for a CPE reduction assay.
Protocol 2: Plaque Reduction Assay

This assay measures the ability of Vapendavir to inhibit the formation of viral plaques, which are localized areas of cell death in a monolayer.

Materials:

  • Same as Protocol 1, with the addition of:

  • Overlay medium (e.g., medium containing agarose or methylcellulose)

  • Crystal violet solution

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection and Treatment:

    • Prepare serial dilutions of the virus stock.

    • Remove the growth medium from the cell monolayers and infect with a dilution of virus that will produce 50-100 plaques per well.

    • Allow the virus to adsorb for 1-2 hours at 37°C.

    • Prepare the overlay medium containing different concentrations of Vapendavir.

    • After the adsorption period, remove the virus inoculum and add the Vapendavir-containing overlay medium.

  • Plaque Formation:

    • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-7 days).

  • Plaque Visualization and Counting:

    • Fix the cells with a solution such as 10% formalin.

    • Stain the cells with crystal violet solution.

    • Wash the plates with water and allow them to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each Vapendavir concentration compared to the virus control.

    • Determine the EC50 value, which is the concentration of Vapendavir that reduces the number of plaques by 50%.

Role of this compound in Research

This compound is a stable isotope-labeled version of Vapendavir, where five hydrogen atoms have been replaced with deuterium.[4][8] This modification makes it heavier than the parent compound, allowing it to be distinguished by a mass spectrometer.

In a research setting, this compound is used as an internal standard in quantitative bioanalysis. When measuring the concentration of Vapendavir in a biological sample (e.g., plasma, tissue homogenate), a known amount of this compound is added to the sample before processing. Since Vapendavir and this compound have nearly identical chemical and physical properties, they behave similarly during sample extraction and analysis. By comparing the mass spectrometry signal of Vapendavir to that of this compound, researchers can accurately determine the concentration of Vapendavir in the original sample, correcting for any loss that may have occurred during sample preparation.

Conclusion

Vapendavir is a promising antiviral agent with a well-defined mechanism of action against a broad range of picornaviruses. The protocols outlined above provide a framework for researchers to evaluate the in vitro efficacy of Vapendavir in viral replication assays. The use of this compound as an internal standard is essential for the accurate quantification of Vapendavir in preclinical and clinical studies, supporting its further development as a therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays of Vapendavir Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antiviral activity of Vapendavir, a potent enteroviral capsid binder, using established cell-based assays. Detailed protocols for key experiments are provided to ensure reproducibility and accurate assessment of the compound's efficacy and safety profile.

Introduction to Vapendavir

Vapendavir (formerly BTA798) is an investigational antiviral compound that targets the hydrophobic pocket within the viral capsid of picornaviruses, a large family of non-enveloped, single-stranded RNA viruses.[1] This family includes significant human pathogens such as rhinoviruses (the primary cause of the common cold) and enteroviruses, including poliovirus, coxsackieviruses, and enterovirus 71 (EV71), which can cause a range of illnesses from mild hand, foot, and mouth disease to severe neurological complications.[1][2] By binding to the capsid, Vapendavir stabilizes the virion, preventing the conformational changes necessary for uncoating and the release of the viral genome into the host cell, thus inhibiting a critical early stage of viral replication.[1]

Mechanism of Action: Capsid Binding and Viral Entry Inhibition

Vapendavir's mechanism of action is centered on its ability to function as a capsid-binding agent. It inserts into a hydrophobic pocket located beneath the "canyon" floor of the viral capsid protein VP1.[1] This binding stabilizes the capsid, preventing the conformational changes that are essential for receptor binding and subsequent uncoating, ultimately blocking the release of the viral RNA into the cytoplasm.[1]

Data Presentation: In Vitro Antiviral Activity and Cytotoxicity of Vapendavir

The following tables summarize the quantitative data on Vapendavir's antiviral efficacy and cytotoxicity. The Selectivity Index (SI), a crucial parameter for evaluating a compound's therapeutic potential, is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.

Table 1: Antiviral Activity of Vapendavir against Enterovirus 71 (EV71) Strains

Virus GenogroupAverage EC50 (µM)
A0.842 ± 0.325
B20.671 ± 0.321
B50.498 ± 0.236
C20.957 ± 0.074
C40.739 ± 0.248

Data represents the mean ± standard deviation from at least three independent experiments.[3]

Table 2: Antiviral Activity and Cytotoxicity Profile of Vapendavir

Cell LineVirusEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
VariousEnterovirus 71 (EV71)0.5 - 1.4[3]Data not availableNot calculable
HeLaHuman Rhinovirus (HRV)~0.011 (median for 32 serotypes)[1]Data not availableNot calculable
RDEnterovirus D68 (EV-D68)>10 (in one study)[4]Data not availableNot calculable

Experimental Protocols

Cytopathic Effect (CPE) Reduction Assay

This assay is a common method to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced cell death (cytopathic effect).

Materials:

  • Host cells permissive to the virus of interest (e.g., RD cells for EV71, HeLa cells for rhinoviruses)

  • Cell culture medium (e.g., MEM supplemented with 2% FBS)

  • Virus stock of known titer

  • Vapendavir stock solution (in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS, MTT, or Neutral Red)

  • Plate reader

Protocol:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of 2-fold or 3-fold serial dilutions of Vapendavir in cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Vapendavir concentration).

  • Treatment and Infection:

    • Remove the growth medium from the cell monolayers.

    • Add the diluted Vapendavir solutions and controls to the respective wells.

    • Include cell control (medium only, no virus, no compound) and virus control (medium with vehicle, plus virus) wells.

    • Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.

  • Incubation: Incubate the plates at the optimal temperature for virus replication (e.g., 37°C for EV71, 33-35°C for rhinoviruses) until CPE is observed in at least 80-90% of the virus control wells (typically 3-5 days).

  • Quantification of Cell Viability:

    • Add the cell viability reagent to all wells according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color development.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of Vapendavir compared to the cell and virus controls.

    • Plot the percentage of inhibition of CPE against the log of the Vapendavir concentration.

    • Determine the EC50 value, which is the concentration of Vapendavir that protects 50% of the cells from virus-induced CPE, using a non-linear regression analysis.

Plaque Reduction Assay

This assay quantifies the effect of an antiviral compound on the production of infectious virus particles.

Materials:

  • Host cells permissive to the virus

  • 6-well or 12-well cell culture plates

  • Virus stock

  • Vapendavir stock solution

  • Overlay medium (e.g., cell culture medium containing 0.5-1.2% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Protocol:

  • Cell Seeding: Seed plates with host cells to form a confluent monolayer.

  • Virus Dilution and Treatment:

    • Prepare serial dilutions of the virus stock.

    • In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of Vapendavir or vehicle control.

    • Incubate the virus-compound mixtures for 1 hour at room temperature.

  • Infection:

    • Remove the medium from the cell monolayers and wash with PBS.

    • Inoculate the cells with the virus-compound mixtures.

    • Adsorb for 1-2 hours at the optimal temperature, gently rocking the plates every 15-20 minutes.

  • Overlay:

    • Remove the inoculum.

    • Add the overlay medium to each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates for 3-5 days until plaques are visible.

  • Plaque Visualization:

    • Fix the cells (e.g., with 10% formalin).

    • Remove the overlay and stain the cell monolayer with crystal violet solution.

    • Gently wash with water and allow the plates to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each Vapendavir concentration compared to the virus control.

    • Determine the EC50 value, the concentration that reduces the plaque number by 50%.

Cytotoxicity Assay (CC50 Determination)

This assay is crucial to assess the toxicity of the antiviral compound on the host cells and is performed in parallel with the antiviral assays.

Materials:

  • Host cells used in the antiviral assays

  • 96-well cell culture plates

  • Vapendavir stock solution

  • Cell viability reagent (e.g., MTS, MTT)

  • Plate reader

Protocol:

  • Cell Seeding: Seed 96-well plates with the same cell type and density as in the CPE reduction assay.

  • Compound Addition:

    • Prepare serial dilutions of Vapendavir in cell culture medium.

    • Add the diluted compound to the wells. Include cell control wells with medium and vehicle control.

  • Incubation: Incubate the plates for the same duration as the antiviral assays.

  • Quantification of Cell Viability:

    • Add the cell viability reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated cell control.

    • Plot the percentage of viability against the log of the Vapendavir concentration.

    • Determine the CC50 value, the concentration that reduces cell viability by 50%, using non-linear regression analysis.

Visualizations

Picornavirus Entry and Inhibition by Vapendavir

G cluster_virus Picornavirus cluster_cell Host Cell Virus Virion VP1 VP1 Capsid Protein RNA Viral RNA Receptor Cellular Receptor Virus->Receptor 1. Attachment Uncoating Uncoating Receptor->Uncoating 2. Conformational Change Cytoplasm Cytoplasm Vapendavir Vapendavir Vapendavir->VP1 Binds to hydrophobic pocket No_Uncoating No RNA Release Vapendavir->No_Uncoating Prevents Conformational Change & Uncoating RNA_Release Viral RNA in Cytoplasm Uncoating->RNA_Release 3. RNA Release

Caption: Vapendavir inhibits picornavirus entry by binding to the VP1 capsid protein.

Experimental Workflow for CPE Reduction Assay

G start Start seed_cells 1. Seed host cells in 96-well plate start->seed_cells prepare_compound 2. Prepare serial dilutions of Vapendavir seed_cells->prepare_compound treat_infect 3. Treat cells with compound and infect with virus prepare_compound->treat_infect incubate 4. Incubate until CPE in virus control treat_infect->incubate add_reagent 5. Add cell viability reagent incubate->add_reagent read_plate 6. Measure absorbance with plate reader add_reagent->read_plate analyze_data 7. Calculate % inhibition and determine EC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining Vapendavir's EC50 using a CPE reduction assay.

Picornavirus-Induced Innate Immune Signaling Pathway

G cluster_virus Picornavirus Replication cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA Intermediate MDA5 MDA5 dsRNA->MDA5 Recognized by MAVS MAVS (Mitochondrial Membrane) MDA5->MAVS Activates TRAFs TRAFs MAVS->TRAFs Recruits TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi Activates IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates pIRF3 p-IRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization IFN_promoter IFN-β Promoter IFN_gene IFN-β Gene Transcription IFN_promoter->IFN_gene pIRF3_dimer->IFN_promoter Translocates to nucleus and binds promoter

Caption: Picornavirus dsRNA triggers an MDA5-dependent innate immune response.

References

Application Notes & Protocols for Studying Vapendavir Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for investigating the mechanisms of viral resistance to Vapendavir, a capsid-binding inhibitor of picornaviruses. The protocols detailed below will guide researchers through the process of generating, identifying, and characterizing Vapendavir-resistant viral variants.

Introduction to Vapendavir and Resistance

Vapendavir is an antiviral compound that targets the hydrophobic pocket within the viral capsid protein 1 (VP1) of various rhinoviruses and enteroviruses.[1][2][3][4] By binding to this pocket, Vapendavir stabilizes the capsid and prevents the conformational changes necessary for viral entry into host cells.[1][2][4]

Viral resistance to Vapendavir typically arises from mutations in the gene encoding the VP1 protein. These mutations can occur both within the drug-binding pocket, directly interfering with Vapendavir's interaction, or at distant sites that allosterically alter the pocket's conformation.[1][2][3] Notably, some mutations have been shown to induce a state of drug dependency, where the virus requires the presence of Vapendavir for efficient replication.[1][2][3]

The following protocols provide a systematic approach to elucidating the genetic and phenotypic basis of Vapendavir resistance.

Experimental Workflow for Vapendavir Resistance Studies

The overall workflow for studying Vapendavir resistance involves a series of interconnected experimental stages, from the generation of resistant viruses to their detailed characterization.

G cluster_0 Phase 1: Generation of Resistant Variants cluster_1 Phase 2: Genotypic Analysis cluster_2 Phase 3: Phenotypic Characterization cluster_3 Phase 4: Mechanistic Studies A In Vitro Resistance Selection B Viral RNA Extraction A->B Isolate RNA from resistant population F Plaque Purification of Viral Clones A->F Isolate individual resistant viruses C RT-PCR Amplification of VP1 Gene B->C D Sanger or Next-Generation Sequencing (NGS) C->D E Sequence Analysis and Mutation Identification D->E Compare to wild-type sequence I Reverse Genetics (Site-Directed Mutagenesis) E->I Introduce identified mutations into infectious clone K Biochemical/Biophysical Assays E->K Investigate drug-target interaction G Antiviral Susceptibility Assays (e.g., CPE or Plaque Reduction) F->G H Determination of EC50 Values G->H Calculate drug efficacy J Viral Growth Kinetics H->J I->G Confirm resistance phenotype I->J Assess replication fitness

Caption: Experimental workflow for Vapendavir resistance studies.

Detailed Experimental Protocols

Protocol for In Vitro Generation of Vapendavir-Resistant Viruses

This protocol describes the method for selecting Vapendavir-resistant viral populations through serial passage in the presence of increasing drug concentrations.[5][6][7]

Materials:

  • Susceptible host cell line (e.g., HeLa, MRC-5)

  • Wild-type virus stock of known titer

  • Vapendavir stock solution (in DMSO)

  • Cell culture medium and supplements

  • Multi-well cell culture plates

Procedure:

  • Initial Infection: Seed host cells in a multi-well plate to form a confluent monolayer. Infect the cells with the wild-type virus at a low multiplicity of infection (MOI) of 0.01 to 0.1.

  • Drug Application: After viral adsorption, remove the inoculum and add fresh medium containing Vapendavir at a concentration equal to its EC50 (50% effective concentration).

  • Incubation and Observation: Incubate the infected cells and monitor daily for the development of cytopathic effect (CPE).

  • Serial Passage: Once significant CPE is observed (typically 75-90%), harvest the virus-containing supernatant.

  • Dose Escalation: Use the harvested virus to infect fresh cell monolayers in the presence of a 2 to 5-fold higher concentration of Vapendavir.

  • Repeat Passaging: Repeat the serial passage process for a minimum of 10-20 passages, or until the virus can replicate efficiently in the presence of high concentrations of Vapendavir.

  • Virus Stock Preparation: Once a resistant population is established, perform a final round of amplification in the presence of the highest tolerated Vapendavir concentration. Titer the resulting virus stock and store at -80°C.

Protocol for Genotypic Analysis of Vapendavir Resistance

This protocol outlines the steps for identifying mutations in the VP1 gene of Vapendavir-resistant viruses.[8][9][10][11]

Materials:

  • Vapendavir-resistant virus stock

  • Viral RNA extraction kit

  • Primers specific for the VP1 coding region

  • Reverse transcriptase and PCR reagents

  • DNA sequencing reagents and access to a sequencer (Sanger or NGS)

Procedure:

  • RNA Extraction: Extract viral RNA from the resistant virus stock using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription and PCR (RT-PCR):

    • Synthesize cDNA from the viral RNA using a reverse transcriptase.

    • Amplify the entire VP1 coding region using PCR with gene-specific primers.

  • DNA Sequencing:

    • Purify the PCR product.

    • Sequence the purified DNA using either Sanger sequencing or Next-Generation Sequencing (NGS). NGS is recommended for detecting minor variants within the viral population.[9][10][11]

  • Sequence Analysis:

    • Assemble and align the obtained sequences with the wild-type viral genome sequence.

    • Identify nucleotide and corresponding amino acid substitutions in the VP1 region.

Protocol for Phenotypic Characterization of Vapendavir Resistance

This protocol describes how to determine the degree of resistance by measuring the EC50 value of Vapendavir against resistant viral clones.[8][12][13][14]

Materials:

  • Plaque-purified Vapendavir-resistant virus isolates

  • Wild-type virus (as a control)

  • Host cell line

  • Vapendavir stock solution

  • 96-well cell culture plates

  • Reagents for assessing cell viability or viral plaque formation (e.g., MTS reagent, crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Drug Dilution Series: Prepare a serial dilution of Vapendavir in cell culture medium.

  • Infection: Infect the cells with either wild-type or a resistant virus isolate at a constant MOI.

  • Treatment: After viral adsorption, remove the inoculum and add the Vapendavir dilutions to the respective wells. Include a no-drug control.

  • Incubation: Incubate the plate until CPE is maximal in the no-drug control wells.

  • Quantification of Viral Activity:

    • CPE Reduction Assay: Assess cell viability using a reagent like MTS.

    • Plaque Reduction Assay: Overlay the infected cells with a semi-solid medium containing the drug dilutions. After incubation, stain the cells to visualize and count plaques.[8]

  • EC50 Calculation: Calculate the EC50 value, which is the drug concentration that inhibits viral replication by 50%, by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from resistance studies should be summarized in clear and concise tables for easy comparison.

Table 1: Genotypic and Phenotypic Characterization of Vapendavir-Resistant Viruses

Virus IsolatePassage NumberVapendavir Concentration (µM) during SelectionVP1 Amino Acid Substitution(s)EC50 (µM)Resistance Fold-Change (Resistant EC50 / WT EC50)
Wild-TypeN/A0None0.51
Resistant Clone 11520C199R15.030
Resistant Clone 21520G149C25.050 (Drug-dependent)
Resistant Clone 32050K167E, M252L75.0150

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Signaling Pathway and Mechanistic Insights

Vapendavir's mechanism of action and the development of resistance are intrinsically linked to the picornavirus life cycle, specifically the entry and uncoating steps.

G cluster_0 Picornavirus Entry Pathway cluster_1 Vapendavir Mechanism of Action cluster_2 Resistance Mechanisms A Virus Attachment to Host Cell Receptor B Conformational Change in Viral Capsid A->B C Formation of Pore in Cell Membrane B->C D Release of Viral RNA into Cytoplasm C->D E Vapendavir Binds to Hydrophobic Pocket in VP1 E->B Inhibits F Mutations in Binding Pocket F->E Prevents Binding G Mutations Outside Binding Pocket (Allosteric Effects) G->E Alters Pocket Conformation

Caption: Vapendavir's interaction with the picornavirus entry pathway.

To further investigate the impact of identified mutations, reverse genetics can be employed. This involves introducing specific mutations into an infectious clone of the virus to confirm their role in conferring resistance. Subsequent analysis of viral growth kinetics can reveal any fitness costs associated with the resistance mutations. For a deeper molecular understanding, biochemical and biophysical assays, such as surface plasmon resonance or isothermal titration calorimetry, can be used to quantify the binding affinity of Vapendavir to wild-type and mutant VP1 proteins.[15][16][17][18]

By following these detailed protocols and application notes, researchers can effectively investigate the mechanisms of Vapendavir resistance, contributing to the development of more robust antiviral strategies.

References

Troubleshooting & Optimization

Vapendavir-d5 stability in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of Vapendavir-d5 under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in research?

A1: this compound is a deuterium-labeled version of Vapendavir, a potent enteroviral capsid-binding inhibitor. Its primary application in a research setting is as an internal standard for the quantification of Vapendavir in biological samples using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] The deuterium labeling provides a distinct mass signature, allowing for precise differentiation from the unlabeled Vapendavir.

Q2: What are the general recommended storage conditions for this compound?

A2: As a solid, this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended to minimize potential degradation. One supplier suggests that in solvent, it can be stored at -80°C for up to 2 years.[4] Another supplier of the diphosphate salt form recommends storage of stock solutions at -80°C for 6 months or -20°C for 1 month, sealed and away from moisture.[5]

Q3: How does deuteration affect the stability of this compound compared to Vapendavir?

A3: Deuteration, the replacement of hydrogen with its isotope deuterium, can enhance the metabolic stability of a drug.[6] This is due to the "kinetic isotope effect," where the stronger carbon-deuterium bond can slow down metabolic processes that involve breaking this bond. While this primarily affects metabolic stability in vivo, it can also contribute to slightly increased chemical stability under certain conditions. However, specific comparative stability studies between Vapendavir and this compound have not been detailed in the reviewed literature.

Q4: Is this compound sensitive to light?

A4: Many pharmaceutical compounds are sensitive to light, which can induce photolytic degradation.[7] Given the aromatic and heterocyclic ring structures in this compound, it is prudent to assume photosensitivity. Therefore, it is strongly recommended to store this compound in light-resistant containers (e.g., amber vials) and to minimize exposure to direct light during handling and experiments.[7]

Q5: What are the potential degradation pathways for this compound?

A5: Vapendavir contains a benzisoxazole ring system. Molecules with this and other similar functional groups, such as esters and amides, can be susceptible to hydrolysis under acidic or basic conditions.[8] Oxidation is another common degradation pathway for many drug molecules.[8][9] Forced degradation studies would be necessary to definitively identify the specific degradation products of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent quantification results when using this compound as an internal standard. Degradation of the this compound stock solution.Prepare fresh stock solutions of this compound. Verify the storage conditions of the stock solution (temperature, light protection, container seal). Perform a quick purity check of the stock solution using HPLC-UV or LC-MS.
Isotopic exchange (back-exchange of deuterium for hydrogen).While generally stable, prolonged exposure to certain conditions (e.g., highly acidic or basic solutions, presence of catalysts) could potentially lead to back-exchange.[10][11] Prepare fresh solutions and avoid extreme pH conditions if possible. Use aprotic solvents for reconstitution where feasible.
Appearance of unexpected peaks in chromatograms. Presence of degradation products.Review the storage and handling procedures of this compound. Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products and their retention times.[12]
Contamination of the sample or solvent.Use high-purity solvents and properly cleaned labware. Run a blank solvent injection to check for system contamination.
Poor solubility of this compound. Use of an inappropriate solvent.This compound is reported to be soluble in DMSO and methanol.[2] The diphosphate salt of Vapendavir has enhanced water solubility and stability.[5][13] For aqueous solutions, consider using the diphosphate salt form or preparing a concentrated stock in an organic solvent and then diluting it into the aqueous matrix.
Physical changes in the solid this compound (e.g., discoloration, clumping). Exposure to light, moisture, or high temperatures.Discard the material as its purity may be compromised. Always store the solid compound in a tightly sealed, light-resistant container in a cool, dry place.[7]

Stability Data Summary

The following tables summarize hypothetical stability data for this compound based on typical stability study guidelines (ICH Q1A(R2)) for pharmaceutical compounds. These are for illustrative purposes and should be confirmed by experimental studies.

Table 1: Long-Term Stability of Solid this compound

Storage ConditionTime (Months)Assay (%)Appearance
25°C / 60% RH0100.0White to off-white powder
399.8Conforms
699.5Conforms
1299.1Conforms
2-8°C0100.0White to off-white powder
1299.9Conforms
2499.7Conforms

Table 2: Accelerated Stability of Solid this compound

Storage ConditionTime (Months)Assay (%)Appearance
40°C / 75% RH0100.0White to off-white powder
199.2Conforms
398.5Conforms
697.8Conforms

Table 3: Stability of this compound in Solution (1 mg/mL in Methanol)

Storage ConditionTime (Weeks)Assay (%)
2-8°C (Protected from light)0100.0
199.9
499.6
-20°C (Protected from light)0100.0
4100.0
1299.8

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol describes a general procedure for a stability-indicating HPLC-UV method suitable for assessing the purity and stability of this compound.

  • Instrumentation: HPLC with a UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV scan of this compound (likely in the range of 250-320 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the sample solution in 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample solution in 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound at 80°C for 48 hours.

    • Photostability: Expose the solid and solution samples to light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples alongside a control (unstressed) sample. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Vapendavir_d5 This compound Solid Stock_Solution Prepare Stock Solution (1 mg/mL) Vapendavir_d5->Stock_Solution Thermal Thermal Stress Vapendavir_d5->Thermal Working_Solution Dilute to Working Solution (50 µg/mL) Stock_Solution->Working_Solution Acid Acid Hydrolysis Working_Solution->Acid Base Base Hydrolysis Working_Solution->Base Oxidation Oxidation Working_Solution->Oxidation Photo Photostability Working_Solution->Photo HPLC HPLC-UV Analysis Working_Solution->HPLC Control Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Dissolve and analyze Photo->HPLC Data Data Evaluation HPLC->Data

Caption: Workflow for Forced Degradation Study of this compound.

Stability_Logic cluster_factors Environmental Factors cluster_degradation Potential Degradation cluster_outcome Impact on Quality Temperature Temperature Degradation Chemical Degradation Temperature->Degradation Humidity Humidity Humidity->Degradation Light Light Light->Degradation Loss_of_Purity Loss of Purity Degradation->Loss_of_Purity Inaccurate_Quantification Inaccurate Quantification Loss_of_Purity->Inaccurate_Quantification

Caption: Logical Relationship of Stability Factors for this compound.

References

Vapendavir-d5 Isotopic Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Vapendavir-d5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isotopic exchange of deuterium in this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where are the deuterium labels located?

A1: this compound is a deuterated form of Vapendavir, an antiviral compound that acts as an enteroviral capsid binder. In this compound, the five hydrogen atoms on the ethoxy group attached to the benzisoxazole ring are replaced with deuterium atoms. This specific labeling provides a stable isotope signature for use in studies such as pharmacokinetic analyses.

Q2: What is isotopic exchange and why is it a concern for this compound?

A2: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa. For this compound, this "back-exchange" can compromise the integrity of the deuterated standard, leading to inaccuracies in quantitative analyses that rely on its isotopic purity. The primary concern is the exchange of deuterium for hydrogen when the compound is exposed to protic solvents (e.g., water, methanol, ethanol) or acidic/basic conditions.

Q3: Are the deuterium atoms in this compound susceptible to exchange?

A3: The deuterium atoms on the ethoxy group of this compound are covalently bonded to carbon atoms and are generally considered stable. Unlike deuterons attached to heteroatoms (like oxygen or nitrogen), which can exchange rapidly, carbon-bound deuterons are less labile. However, under certain conditions, such as prolonged exposure to strong acids or bases, or high temperatures in the presence of a proton source, the risk of isotopic exchange increases. The benzisoxazole ring itself is relatively stable due to its aromaticity.[1]

Q4: What are the optimal storage conditions for this compound to maintain its isotopic purity?

A4: To ensure the long-term stability of this compound, it should be stored under the following conditions:

  • Solid Form: Store as a solid in a tightly sealed container at -20°C or below.

  • In Solution: If prepared in a solution, use an aprotic solvent (e.g., acetonitrile, DMSO) and store at -20°C or below. Avoid long-term storage in protic solvents. If a protic solvent must be used, prepare the solution fresh and use it as soon as possible.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of isotopic purity in analytical results. Isotopic back-exchange during sample preparation. - Minimize the exposure of this compound to protic solvents (water, methanol, etc.).- If aqueous buffers are necessary, keep the pH as close to neutral as possible and perform the experiment at low temperatures (e.g., on ice).- Avoid strongly acidic or basic conditions.
Isotopic exchange during LC-MS analysis. - Use aprotic solvents for the mobile phase if compatible with your chromatography method.- If aqueous mobile phases are required, keep the pH of the mobile phase between 3 and 7, where the rate of H/D exchange is generally at its minimum.[2]- Minimize the run time of the chromatographic separation.[3][4]- Use a column oven set to a low temperature.
Inconsistent results between experiments. Variable levels of isotopic exchange. - Standardize all experimental parameters, including solvent composition, pH, temperature, and incubation times.- Prepare fresh solutions of this compound for each experiment to avoid degradation or exchange in stored solutions.
Suspected degradation of the compound. Instability of the benzisoxazole ring. - The benzisoxazole ring in Vapendavir is generally stable but can be susceptible to cleavage under strongly acidic conditions.[1][5] Avoid exposing the compound to low pH for extended periods.

Experimental Protocols

Protocol 1: Assessment of this compound Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the procedure for determining the isotopic purity of a this compound sample.

Materials:

  • This compound sample

  • High-resolution mass spectrometer (e.g., Orbitrap, TOF)

  • LC system

  • Aprotic solvent (e.g., acetonitrile)

  • Protic solvent (e.g., methanol, water with 0.1% formic acid) - for testing stability

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an aprotic solvent (e.g., 1 mg/mL in acetonitrile).

    • To test for potential back-exchange, dilute an aliquot of the stock solution in a protic solvent (e.g., 1:1 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL. Analyze immediately and then re-analyze after a set time (e.g., 1, 4, and 24 hours) of incubation at room temperature.

  • LC-MS Analysis:

    • Inject the prepared sample into the LC-MS system.

    • Use a suitable reversed-phase column (e.g., C18).

    • Employ a gradient elution with mobile phases that minimize back-exchange (e.g., Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid). Keep the gradient as short as possible.

    • Acquire data in full scan mode with high resolution (>60,000).

  • Data Analysis:

    • Extract the ion chromatograms for the different isotopologues of Vapendavir (d0 to d5).

    • Calculate the percentage of each isotopologue based on the integrated peak areas.

    • The isotopic purity is typically reported as the percentage of the d5 isotopologue relative to the sum of all isotopologues.

Protocol 2: Assessment of this compound Isotopic Stability using Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes how to use NMR to confirm the location and stability of the deuterium labels.

Materials:

  • This compound sample

  • NMR spectrometer

  • NMR tubes

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)

  • Non-deuterated NMR solvent for exchange experiment (e.g., CHCl₃)

Procedure:

  • ¹H NMR Analysis:

    • Dissolve an appropriate amount of this compound in a deuterated aprotic solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the ethoxy group protons confirms the location of the deuterium labels.

  • Deuterium Exchange Experiment (Optional):

    • Dissolve this compound in a non-deuterated protic solvent (e.g., a mixture of CDCl₃ and a small amount of H₂O or CH₃OH).

    • Acquire ¹H NMR spectra at different time points (e.g., 0, 1, 24, 48 hours) to monitor for the appearance of signals corresponding to the ethoxy group protons, which would indicate back-exchange.

  • ²H NMR Analysis:

    • Dissolve the this compound sample in a non-deuterated solvent (e.g., CHCl₃).

    • Acquire a ²H NMR spectrum. A signal corresponding to the chemical shift of the ethoxy group will confirm the presence and location of the deuterium labels.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Vapendavir_d5 This compound Stock (Aprotic Solvent) Dilution Dilution in Test Solvent Vapendavir_d5->Dilution LC_MS LC-MS Analysis (HRMS) Dilution->LC_MS Inject NMR NMR Analysis (¹H and ²H) Dilution->NMR Prepare Sample Isotopic_Purity Determine Isotopic Purity (%d5) LC_MS->Isotopic_Purity Stability_Assessment Assess Stability (Exchange over time) NMR->Stability_Assessment

Caption: Workflow for assessing the isotopic stability of this compound.

Isotopic_Exchange_Pathway Vapendavir_d5 This compound R-O-CD₂-CD₃ Transition_State Transition State Vapendavir_d5->Transition_State Protic_Solvent Protic Solvent e.g., H₂O, ROH Protic_Solvent->Transition_State Catalyst {Catalyst|H⁺ or OH⁻} Catalyst->Transition_State Accelerates Exchanged_Product Exchanged Vapendavir R-O-CHD-CD₃, etc. Transition_State->Exchanged_Product H/D Exchange

Caption: Simplified pathway of potential isotopic exchange in this compound.

References

Improving recovery of Vapendavir-d5 during sample extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Vapendavir-d5 during sample extraction from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is Vapendavir and why is a deuterated internal standard (this compound) used?

Vapendavir is an investigational antiviral drug that acts as a capsid binder, preventing viruses like human rhinovirus from entering host cells.[1][2][3][4][5] this compound is a stable isotope-labeled version of Vapendavir, where five hydrogen atoms have been replaced with deuterium. It is used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. The use of a deuterated internal standard is considered best practice as it has nearly identical chemical and physical properties to the analyte (Vapendavir), which helps to correct for variability during sample preparation, extraction, and analysis.[6][7]

Q2: I am experiencing low recovery of this compound. What are the common causes?

Low recovery of this compound can stem from several factors during the sample extraction process. These can be broadly categorized into issues with the chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction), suboptimal experimental conditions, or inherent properties of the deuterated compound. Common culprits include:

  • Inappropriate solvent selection: The organic solvent used may not have the optimal polarity to efficiently extract this compound from the aqueous biological matrix.

  • Suboptimal pH: The pH of the sample can significantly influence the ionization state of Vapendavir and affect its partitioning behavior.

  • Insufficient mixing or incubation time: Inadequate mixing during extraction can lead to incomplete partitioning of the analyte into the extraction solvent.

  • Matrix effects: Components of the biological matrix (e.g., proteins, phospholipids) can interfere with the extraction process or suppress the analyte signal during LC-MS/MS analysis.[6][8]

  • Isotope effects: Although generally minimal, deuterium labeling can sometimes lead to slight differences in physicochemical properties compared to the non-deuterated compound, potentially affecting its extraction efficiency and chromatographic retention time.[8][9][10]

Q3: Can the deuterium label on this compound affect its extraction recovery compared to Vapendavir?

Yes, while stable isotope-labeled internal standards are designed to mimic the behavior of the analyte, there can be subtle differences. Deuterium substitution can slightly alter a molecule's polarity and lipophilicity, which may lead to minor differences in extraction recovery and chromatographic retention times between Vapendavir and this compound.[9][10] This is known as the "isotope effect." While often negligible, it is a factor to consider, especially if you observe inconsistent analyte-to-internal standard ratios.

Troubleshooting Guides

This section provides detailed troubleshooting guides for the three most common sample extraction techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Guide 1: Troubleshooting Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for sample cleanup. However, it can be prone to incomplete protein removal and matrix effects.

Common Issues & Solutions

IssuePotential CauseRecommended Solution
Low this compound Recovery Incomplete Protein Precipitation: Insufficient volume of precipitating solvent.Increase the solvent-to-sample ratio (e.g., from 3:1 to 4:1 or 5:1 acetonitrile to plasma).
Analyte Co-precipitation: this compound may be trapped within the precipitated protein pellet.Vortex the sample thoroughly after adding the precipitating solvent to ensure complete protein denaturation and release of the analyte. Consider adding the sample to the solvent instead of the other way around.[11]
Suboptimal Precipitating Solvent: The chosen solvent may not be effective for your sample matrix.While acetonitrile is common, methanol or acetone can also be used. Test different solvents to see which provides the best recovery for this compound.
High Variability in Recovery Inconsistent Pipetting: Inaccurate or inconsistent volumes of sample or solvent.Ensure pipettes are properly calibrated. For viscous samples like plasma, use reverse pipetting techniques.
Variable Matrix Effects: Differences in the composition of individual samples.While PPT is less effective at removing phospholipids, a major source of matrix effects, ensure complete protein removal to minimize this. If matrix effects persist, consider a more rigorous extraction method like SPE.[6]

Illustrative Protein Precipitation Protocol for this compound from Human Plasma

This protocol is a general guideline and may require optimization for your specific experimental conditions.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex samples for 10 seconds to ensure homogeneity.

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (this compound).

    • Vortex the mixture vigorously for 30 seconds.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS/MS analysis.

    • Vortex for 15 seconds and centrifuge at 3,000 x g for 5 minutes.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Expected Recovery: Based on data for similar antiviral compounds, protein precipitation can yield recoveries in the range of 85-105%.

Data Summary: Protein Precipitation Recovery of Antiviral Drugs

Compound ClassBiological MatrixPrecipitating SolventAverage Recovery (%)Reference
Antiviral CocktailHuman PlasmaAcetonitrile>80%[12]
FexofenadineHuman SerumMethanol>90%[13]
ZanamivirHuman PlasmaAcetonitrileNot specified, but method validated[3]

Workflow for Troubleshooting Protein Precipitation

start Low this compound Recovery in PPT incomplete_ppt Incomplete Protein Precipitation? start->incomplete_ppt co_ppt Analyte Co-precipitation? incomplete_ppt->co_ppt No increase_ratio Increase Solvent:Sample Ratio (e.g., 4:1) incomplete_ppt->increase_ratio Yes solvent_issue Suboptimal Solvent? co_ppt->solvent_issue No vortex_vigorously Vortex Vigorously / Change Addition Order co_ppt->vortex_vigorously Yes test_solvents Test Methanol or Acetone solvent_issue->test_solvents Yes re_evaluate Re-evaluate Recovery increase_ratio->re_evaluate vortex_vigorously->re_evaluate test_solvents->re_evaluate

Troubleshooting workflow for low recovery in protein precipitation.

Guide 2: Troubleshooting Liquid-Liquid Extraction (LLE)

LLE separates analytes based on their differential solubility in two immiscible liquids. It generally provides cleaner extracts than PPT.

Common Issues & Solutions

IssuePotential CauseRecommended Solution
Low this compound Recovery Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound.Test a range of solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane). A mixture of solvents can also be beneficial.
Incorrect pH: The pH of the aqueous phase may not favor the partitioning of this compound into the organic phase.Adjust the pH of the plasma/serum sample. For a basic compound like Vapendavir, increasing the pH of the aqueous phase will promote its extraction into an organic solvent.
Insufficient Agitation: Inadequate mixing of the two phases leads to poor extraction efficiency.Vortex the sample and solvent mixture for at least 1-2 minutes to ensure thorough mixing.
Emulsion Formation High Concentration of Lipids/Proteins: These can act as surfactants, preventing clean phase separation.Centrifuge at a higher speed or for a longer duration. Adding a small amount of a different organic solvent or salt can sometimes help break the emulsion.
High Variability in Recovery Inconsistent Phase Separation: Variable amounts of the aqueous phase being carried over with the organic phase.Ensure complete and consistent separation of the two phases. Be careful not to disturb the interface when aspirating the organic layer.

Illustrative Liquid-Liquid Extraction Protocol for this compound from Human Plasma

This protocol is a general guideline and should be optimized for your specific needs.

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH.

    • Add the internal standard (this compound).

  • Extraction:

    • Add 500 µL of ethyl acetate.

    • Vortex for 2 minutes.

  • Centrifugation:

    • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.

    • Vortex for 15 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Expected Recovery: LLE can achieve recoveries of over 90% for many antiviral drugs.

Data Summary: Liquid-Liquid Extraction Recovery of Antiviral Drugs

CompoundBiological MatrixExtraction SolventAverage Recovery (%)Reference
AcyclovirHuman SerumDichloromethane-isopropyl alcohol (1:1)Not specified, but method validated[14]
Lopinavir/RitonavirHuman PlasmaNot specified>85%
FavipiravirHuman PlasmaEthyl acetate97.6 - 100.2%[15]

Logical Relationship for Optimizing LLE

low_recovery Low this compound Recovery optimize_solvent Optimize Extraction Solvent low_recovery->optimize_solvent adjust_ph Adjust Sample pH low_recovery->adjust_ph increase_agitation Increase Agitation Time/Speed low_recovery->increase_agitation improved_recovery Improved Recovery optimize_solvent->improved_recovery adjust_ph->improved_recovery increase_agitation->improved_recovery

Key parameters for optimizing LLE recovery.

Guide 3: Troubleshooting Solid-Phase Extraction (SPE)

SPE offers the cleanest extracts and the ability to concentrate the analyte, but it is a more complex technique to develop and optimize.

Common Issues & Solutions

IssuePotential CauseRecommended Solution
Low this compound Recovery Inappropriate Sorbent: The SPE sorbent chemistry is not suitable for Vapendavir.For a compound like Vapendavir, a mixed-mode cation exchange (MCX) or a hydrophilic-lipophilic balanced (HLB) sorbent is likely a good starting point.[8]
Drying of the Sorbent Bed: If the sorbent dries out before sample loading, retention can be compromised.Ensure the sorbent bed remains wetted after the conditioning and equilibration steps.
Wash Solvent Too Strong: The wash solvent may be eluting this compound along with the interferences.Use a weaker wash solvent (e.g., lower percentage of organic solvent). Test the wash eluate for the presence of your analyte.
Elution Solvent Too Weak: The elution solvent is not strong enough to desorb this compound from the sorbent.Increase the strength of the elution solvent (e.g., higher percentage of organic solvent, addition of a modifier like ammonium hydroxide for a basic compound on a cation exchange sorbent).
High Variability in Recovery Inconsistent Flow Rate: Variations in the flow rate during sample loading, washing, or elution.Use a vacuum manifold with a gauge or a positive pressure manifold to ensure consistent flow rates across all samples.
Sample Overload: Exceeding the capacity of the SPE sorbent.Use a smaller sample volume or a larger sorbent bed mass.

Illustrative Solid-Phase Extraction Protocol for this compound from Human Plasma

This protocol is a starting point for method development using a mixed-mode cation exchange (MCX) SPE plate.

  • Sample Pre-treatment:

    • Dilute 100 µL of plasma with 100 µL of 4% phosphoric acid in water.

    • Vortex for 10 seconds.

  • SPE Plate Conditioning:

    • Condition the wells with 1 mL of methanol.

  • SPE Plate Equilibration:

    • Equilibrate the wells with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE plate.

    • Apply a gentle vacuum or positive pressure to draw the sample through the sorbent.

  • Washing:

    • Wash the sorbent with 1 mL of 0.1% formic acid in water.

    • Wash the sorbent with 1 mL of methanol.

  • Elution:

    • Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.

    • Vortex for 15 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Expected Recovery: Well-optimized SPE methods can achieve recoveries of >95%.

Data Summary: Solid-Phase Extraction Recovery of Antiviral Drugs

CompoundBiological MatrixSPE SorbentAverage Recovery (%)Reference
AtazanavirHuman PlasmaC1896.4 ± 3.2%[16]
EntecavirHuman PlasmaOasis HLB~80%[7]
CidofovirHuman PlasmaVarian SAX~53% (consistent)

Experimental Workflow for SPE Method Development

start SPE Method Development sorbent_selection Select Sorbent (e.g., MCX, HLB) start->sorbent_selection pre_treatment Optimize Sample Pre-treatment (Dilution, pH) sorbent_selection->pre_treatment wash_step Optimize Wash Solvent (Remove Interferences) pre_treatment->wash_step elution_step Optimize Elution Solvent (Maximize Recovery) wash_step->elution_step validation Validate Method (Recovery, Matrix Effects, Precision) elution_step->validation

References

Technical Support Center: Deuterated Standards in Antiviral Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards for the quantification of antiviral compounds by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in antiviral quantification?

A deuterated internal standard (IS) is a version of the antiviral drug molecule where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[1] Its primary role is to mimic the behavior of the analyte (the antiviral drug being measured) throughout the entire analytical process, including sample preparation, chromatography, and mass spectrometry detection.[2][3] By adding a known amount of the deuterated IS to each sample, it is possible to correct for variations in sample extraction, matrix effects, and instrument response, thereby improving the accuracy and precision of the quantification.[1][2][4]

Q2: Why do deuterated standards sometimes elute earlier than the non-deuterated analyte in reversed-phase chromatography?

This phenomenon is known as the "deuterium isotope effect".[5][6] The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as its lipophilicity.[5] In reversed-phase liquid chromatography (RPLC), where separation is based on hydrophobicity, these small changes can cause the deuterated standard to have a slightly shorter retention time than the non-deuterated analyte.[6][7]

Q3: What is "isotopic exchange" and why is it a concern?

Isotopic exchange, or H/D exchange, is a process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, biological matrix).[5][8] This can lead to a decrease in the concentration of the deuterated standard and an artificial increase in the concentration of the non-deuterated analyte, resulting in inaccurate quantification.[8] The stability of the deuterium label is crucial, and exchange is more likely to occur at certain positions on the molecule and under specific pH or temperature conditions.[8][9]

Q4: Can a deuterated standard completely eliminate matrix effects?

While deuterated standards are designed to compensate for matrix effects, they may not always eliminate them completely.[10][11] "Differential matrix effects" can occur when the analyte and the internal standard experience different degrees of ion suppression or enhancement in the mass spectrometer's ion source, even if they co-elute.[5][12] This can happen if the matrix composition changes across the chromatographic peak.

Troubleshooting Guides

Issue 1: Poor reproducibility and inaccurate quantification.

Possible Cause: Isotopic exchange (H/D back-exchange) of the deuterated standard.

Troubleshooting Steps:

  • Evaluate Label Stability:

    • Experiment: Incubate the deuterated standard in a blank biological matrix (e.g., plasma, urine) at the same conditions as your sample preparation protocol.

    • Analysis: Analyze the sample by LC-MS/MS and monitor for any increase in the analyte's signal over time, which would indicate back-exchange.

  • Optimize Storage and Handling:

    • Recommendation: Store deuterated standards in a non-protic solvent (e.g., acetonitrile, methanol) and avoid acidic or basic conditions if the label is labile.[9] Follow the manufacturer's storage recommendations.

  • Choose a More Stable Standard:

    • Recommendation: If exchange is significant, consider using a standard with deuterium labels on more stable positions (e.g., aromatic rings, non-exchangeable aliphatic positions) or a standard labeled with ¹³C or ¹⁵N, which are not susceptible to exchange.[13]

Issue 2: Inconsistent analyte/internal standard peak area ratios across a run.

Possible Cause: Chromatographic separation of the analyte and the deuterated internal standard (deuterium isotope effect).

Troubleshooting Steps:

  • Confirm Co-elution:

    • Experiment: Overlay the chromatograms of the analyte and the deuterated standard. A consistent, slight shift in retention time may be observed.

    • Analysis: Assess if this shift leads to differential matrix effects by observing the analyte/IS ratio in different matrix lots.[5]

  • Modify Chromatographic Conditions:

    • Recommendation: Adjusting the mobile phase composition, gradient slope, or column temperature may help to improve co-elution.

  • Use a Lower Resolution Column:

    • Recommendation: In some cases, a column with slightly lower resolving power can be used to ensure the analyte and internal standard peaks overlap sufficiently to experience the same matrix effects.[14]

Issue 3: Inaccurate results, especially at high analyte concentrations.

Possible Cause: Interference from naturally occurring isotopes of the analyte.

Troubleshooting Steps:

  • Analyze Mass Spectra:

    • Experiment: Acquire a full scan mass spectrum of a high concentration standard of the unlabeled analyte.

    • Analysis: Check if the isotopic distribution of the analyte (e.g., the M+2 peak) overlaps with the mass of the deuterated internal standard. This is a particular concern for standards with only one or two deuterium labels.[15]

  • Increase Deuteration of the Standard:

    • Recommendation: Use an internal standard with a higher number of deuterium atoms (e.g., d4 or higher) to shift its mass further from the analyte's isotopic cluster.

  • Optimize Internal Standard Concentration:

    • Recommendation: Ensure the concentration of the internal standard is appropriate to minimize the relative contribution of the analyte's isotopic peak to the internal standard's signal.[15]

Data Presentation

Table 1: Impact of Deuterium Isotope Effect on Retention Time

CompoundAnalyte Retention Time (min)Deuterated Standard Retention Time (min)Retention Time Shift (s)Reference
Carvedilol5.245.211.8[5]
HaloperidolNot SpecifiedNot SpecifiedDifferent retention times observed[5]
Dimethyl-labeled peptides (RPLC)Not SpecifiedNot SpecifiedMedian shift of 2.0-2.9 s[6]
Dimethyl-labeled peptides (CZE)Not SpecifiedNot SpecifiedMedian shift of 0.12-0.18 s[6]

Table 2: Reported Differences in Extraction Recovery

CompoundAnalyte Extraction Recovery (%)Deuterated Standard Extraction Recovery (%)Difference (%)Reference
HaloperidolNot Specified35% lower than analyte35[5][13]

Experimental Protocols

Protocol 1: Evaluation of Isotopic Exchange

  • Objective: To determine the stability of the deuterium label on the internal standard in the presence of the biological matrix.

  • Materials:

    • Deuterated internal standard stock solution.

    • Blank biological matrix (e.g., drug-free human plasma).

    • Incubator or water bath set to the temperature of the sample preparation method.

    • LC-MS/MS system.

  • Procedure:

    • Spike the deuterated internal standard into the blank biological matrix at a concentration typical for the analytical method.

    • Divide the sample into several aliquots.

    • Analyze one aliquot immediately (T=0) using the established LC-MS/MS method.

    • Incubate the remaining aliquots at the desired temperature.

    • At various time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and process it according to the sample preparation protocol.

    • Analyze the processed samples by LC-MS/MS.

  • Data Analysis:

    • Monitor the peak area of the non-deuterated analyte. A significant increase in the analyte peak area over time indicates that the deuterium on the internal standard is exchanging with protons from the matrix.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample add_is Add Deuterated Internal Standard start->add_is extract Sample Extraction (e.g., SPE, LLE) add_is->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Area Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify logical_relationship cluster_pitfall Potential Pitfall cluster_causes Common Causes pitfall Inaccurate Quantification cause1 Isotopic Exchange (H/D Exchange) cause1->pitfall cause2 Chromatographic Separation (Isotope Effect) cause2->pitfall cause3 Differential Matrix Effects cause3->pitfall cause4 Isotopic Interference cause4->pitfall

References

Technical Support Center: Enhancing Sensitivity for Low-Level Vapendavir Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection of Vapendavir, a potent enteroviral capsid binder. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of Vapendavir detection, particularly at low concentrations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Vapendavir?

A1: Vapendavir is an enteroviral capsid binder.[1][2] It targets a hydrophobic pocket within the viral capsid protein VP1, stabilizing the capsid and preventing the conformational changes necessary for the virus to uncoat and release its RNA into the host cell.[2][3] This action effectively inhibits viral replication at an early stage.

Q2: Which methods are most sensitive for detecting low levels of enteroviruses like the ones targeted by Vapendavir?

A2: For low-level viral detection, molecular methods are significantly more sensitive than traditional techniques like viral culture or direct fluorescent antibody (DFA) assays.[4] Real-time reverse transcription PCR (RT-qPCR) is a widely used and highly sensitive method for detecting and quantifying viral RNA.[5] For even greater sensitivity and absolute quantification without the need for a standard curve, droplet digital PCR (ddPCR) is an excellent option, particularly for samples with very low viral loads.[6][7]

Q3: How can I optimize my sample preparation to improve the detection of low viral loads?

A3: Proper sample preparation is critical for enhancing the sensitivity of viral RNA detection. Consider the following strategies:

  • Enrichment of Viral Particles: Ultracentrifugation can be used to pellet virus particles from a larger sample volume, concentrating them before RNA extraction.[8]

  • Efficient RNA Extraction: Utilize commercial RNA extraction kits specifically designed for viral RNA from your sample type (e.g., plasma, cerebrospinal fluid, respiratory swabs).

  • Inhibitor Removal: Samples may contain PCR inhibitors that can reduce the efficiency of the reaction. Methods to mitigate this include:

    • Using a Chelex resin-based preparation method, which can chelate inhibitors.[9]

    • Diluting the RNA template, which can dilute inhibitors to a non-inhibitory concentration.

    • Adding PCR-compatible reagents like bovine serum albumin (BSA) to the reaction mix.

Q4: I am observing late Ct values in my RT-qPCR. What could be the cause and how can I troubleshoot this?

A4: Late Ct values (typically >35) can indicate a low viral load, but can also be caused by other factors. Here’s how to troubleshoot:

  • Low Target Abundance:

    • Increase the amount of template RNA in the reaction.

    • Concentrate your sample prior to RNA extraction.

  • Inefficient Reaction:

    • Primer/Probe Design: Ensure your primers and probes are specific to the target enterovirus and are designed for high efficiency.

    • Annealing Temperature: Optimize the annealing temperature of your PCR protocol. A temperature gradient PCR can help identify the optimal temperature.

    • Reagent Quality: Use fresh, properly stored reagents.

  • Presence of Inhibitors:

    • Perform a serial dilution of your template RNA. If inhibitors are present, a dilution may lead to earlier Ct values.

    • Re-purify your RNA sample.

Q5: What are the advantages of using droplet digital PCR (ddPCR) for low-level Vapendavir detection?

A5: Droplet digital PCR offers several advantages over RT-qPCR for low-level viral detection:

  • Absolute Quantification: ddPCR provides an absolute count of viral RNA copies without the need for a standard curve, which can be a source of variability.[6][10]

  • Higher Sensitivity and Precision: By partitioning the sample into thousands of droplets, ddPCR can detect rare targets with greater sensitivity and precision, making it ideal for very low viral loads.[7][11]

  • Resistance to Inhibitors: The partitioning in ddPCR makes the assay more tolerant to PCR inhibitors that might be present in the sample.[6]

Troubleshooting Guides

RT-qPCR Troubleshooting for Low Viral Load
IssuePossible CauseRecommended Solution
No amplification in positive samples Poor RNA quality or degradationUse RNase inhibitors during extraction and store RNA at -80°C. Assess RNA integrity.
Incorrect primer/probe designVerify primer and probe sequences for specificity and potential secondary structures.[12][13]
Suboptimal reaction conditionsOptimize annealing temperature and extension times.[14]
High Ct values in positive control Degradation of control materialUse a fresh aliquot of the positive control.
Pipetting inaccuraciesEnsure accurate pipetting of all reaction components.
Signal in No-Template Control (NTC) Contamination of reagentsUse fresh, nuclease-free water and reagents. Aliquot reagents to avoid contamination.
Primer-dimer formationOptimize primer concentrations and annealing temperature.[15]
Poor amplification efficiency Suboptimal primer/probe concentrationsTitrate primer and probe concentrations to find the optimal ratio.
Presence of PCR inhibitorsDilute the template or use an inhibitor-resistant PCR master mix.
Droplet Digital PCR (ddPCR) Troubleshooting

| Issue | Possible Cause | Recommended Solution | | :--- | :--- | | Low droplet count | Clogged microfluidics | Ensure samples are free of precipitates before loading. Centrifuge samples briefly. | | | Improper cartridge/gasket assembly | Review the manufacturer's instructions for correct assembly. | | Poor separation of positive and negative droplets | Suboptimal annealing temperature | Perform a temperature gradient PCR to determine the optimal annealing temperature for clear separation.[16] | | | Incorrect primer/probe concentrations | Optimize primer and probe concentrations. | | High background fluorescence in negative droplets | Probe degradation | Use fresh, properly stored probes. Protect probes from light. | | "Rain" (droplets between positive and negative clusters) | Inefficient PCR amplification | Optimize PCR cycling conditions, especially annealing and extension times. | | | Template shearing | Handle RNA gently to avoid fragmentation. |

Experimental Protocols

Protocol 1: High-Sensitivity RT-qPCR for Enterovirus Detection

This protocol is a general guideline and should be optimized for your specific instrument and reagents.

  • RNA Extraction: Extract viral RNA from the sample using a commercial kit designed for viral RNA purification. Include a DNase I treatment step to remove any contaminating DNA.

  • RT-qPCR Reaction Setup:

    • Prepare a master mix on ice containing:

      • One-Step RT-qPCR Master Mix (2X)

      • Forward Primer (e.g., 500 nM final concentration)

      • Reverse Primer (e.g., 500 nM final concentration)

      • Probe (e.g., 250 nM final concentration, FAM-labeled)

      • Nuclease-free water

    • Add 5 µL of extracted RNA to each well.

    • Include a positive control (synthetic viral RNA or plasmid) and a no-template control (NTC).

  • Thermal Cycling Conditions:

    • Reverse Transcription: 50°C for 10 minutes

    • Initial Denaturation: 95°C for 2 minutes

    • 45 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 1 minute (acquire data)

Protocol 2: Droplet Digital PCR (ddPCR) for Absolute Quantification of Enterovirus
  • Reaction Preparation:

    • Prepare a reaction mix containing:

      • ddPCR Supermix for Probes (No dUTP) (2X)

      • Reverse Transcriptase

      • DTT

      • Forward Primer (e.g., 900 nM final concentration)

      • Reverse Primer (e.g., 900 nM final concentration)

      • Probe (e.g., 250 nM final concentration)

      • Up to 5 µL of extracted RNA

      • Nuclease-free water to a final volume of 20 µL

  • Droplet Generation:

    • Load 20 µL of the reaction mix and 70 µL of droplet generation oil into a droplet generator cartridge.

    • Generate droplets according to the manufacturer's protocol.

  • Thermal Cycling:

    • Transfer the droplets to a 96-well PCR plate and seal.

    • Perform thermal cycling with the following conditions:

      • Reverse Transcription: 50°C for 60 minutes

      • Enzyme Activation: 95°C for 10 minutes

      • 40 Cycles:

        • Denaturation: 94°C for 30 seconds

        • Annealing/Extension: 60°C for 1 minute

      • Enzyme Deactivation: 98°C for 10 minutes

  • Droplet Reading and Analysis:

    • Read the droplets on a ddPCR reader.

    • Analyze the data using the manufacturer's software to obtain the absolute concentration of the target viral RNA.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_detection Detection Method cluster_analysis Data Analysis Sample Biological Sample Concentration Viral Concentration (e.g., Ultracentrifugation) Sample->Concentration RNA_Extraction Viral RNA Extraction Concentration->RNA_Extraction RT_qPCR RT-qPCR RNA_Extraction->RT_qPCR High Sensitivity ddPCR ddPCR RNA_Extraction->ddPCR Ultra-High Sensitivity Absolute Quantification Ct_Value Ct Value RT_qPCR->Ct_Value Absolute_Quant Absolute Copies/µL ddPCR->Absolute_Quant

Caption: Workflow for enhancing low-level Vapendavir detection.

Troubleshooting_Late_Ct Start Late Ct Value (>35) Observed Check_Controls Check Positive and No-Template Controls Start->Check_Controls Low_Target Suspect Low Target Abundance Check_Controls->Low_Target Inhibition Suspect PCR Inhibition Check_Controls->Inhibition Inefficient_Reaction Suspect Inefficient Reaction Check_Controls->Inefficient_Reaction Increase_Template Increase Template Input or Concentrate Sample Low_Target->Increase_Template Dilute_Template Perform Serial Dilution of Template Inhibition->Dilute_Template Optimize_PCR Optimize Annealing Temp. & Primer/Probe Conc. Inefficient_Reaction->Optimize_PCR

Caption: Troubleshooting logic for late Ct values in RT-qPCR.

Vapendavir_MoA Vapendavir Vapendavir Binding Binding Vapendavir->Binding Viral_Capsid Enterovirus Capsid (VP1) Hydrophobic_Pocket Hydrophobic Pocket Viral_Capsid->Hydrophobic_Pocket Hydrophobic_Pocket->Binding Stabilization Capsid Stabilization Binding->Stabilization Uncoating_Inhibition Inhibition of Uncoating Stabilization->Uncoating_Inhibition RNA_Release_Block Viral RNA Release Blocked Uncoating_Inhibition->RNA_Release_Block

Caption: Mechanism of action of Vapendavir.

References

Validation & Comparative

A Guide to the Bioanalytical Method Validation for Vapendavir Quantification Using Vapendavir-d5 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiviral agent Vapendavir in biological matrices, such as human plasma. The methodology incorporates Vapendavir-d5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision.

The validation parameters and acceptance criteria outlined herein are based on the principles detailed in the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance for Industry and the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4] While specific experimental data for Vapendavir method validation is not publicly available, this guide presents a representative protocol and expected performance data based on established methods for other antiviral compounds.[5][6][7]

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of pharmacokinetic and toxicokinetic studies. The following protocols for sample preparation and LC-MS/MS analysis are representative of a modern, high-throughput workflow.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting small molecules like Vapendavir from plasma samples. The use of this compound, a deuterated internal standard[8], is critical for correcting variability during sample preparation and analysis.

  • Sample Thawing: Allow frozen plasma samples (calibration standards, quality controls, and unknown samples) to thaw completely at room temperature.

  • Aliquoting: Vortex and aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol) to all tubes except for blank matrix samples.

  • Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortexing: Vortex mix each sample for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Injection: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system for analysis.[6][9]

LC-MS/MS Instrumentation and Conditions

The following conditions are a typical starting point for the analysis of Vapendavir and its internal standard. Optimization is necessary for specific instrumentation.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice for separating small molecules from biological matrices.[10][11]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient Elution: A gradient from low to high organic content (Mobile Phase B) is used to elute the analytes and wash the column.

  • Ionization Mode: ESI Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation: Validation Performance and Acceptance Criteria

The method's performance must be compared against established acceptance criteria. The following tables summarize the key validation parameters and their target values.

Table 1: Calibration Curve and Linearity

A calibration curve is generated by plotting the peak area ratio (Vapendavir/Vapendavir-d5) against the nominal concentration.

ParameterAcceptance CriteriaExpected Performance
Calibration Range To cover expected clinical concentrations1 - 2000 ng/mL
Regression Model Weighted (1/x or 1/x²) linear regressionLinear
Correlation Coefficient (r²) ≥ 0.99> 0.995
Standard Deviation Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ)Meets Criteria
Table 2: Accuracy and Precision

Accuracy (%Bias) and precision (%CV) are assessed by analyzing Quality Control (QC) samples at multiple concentration levels on the same day (intra-day) and on different days (inter-day).[3][7]

QC LevelConcentration (ng/mL)Intra-Day Accuracy (%Bias)Intra-Day Precision (%CV)Inter-Day Accuracy (%Bias)Inter-Day Precision (%CV)
LLOQ 1Within ±20%≤ 20%Within ±20%≤ 20%
Low (LQC) 3Within ±15%≤ 15%Within ±15%≤ 15%
Medium (MQC) 150Within ±15%≤ 15%Within ±15%≤ 15%
High (HQC) 1500Within ±15%≤ 15%Within ±15%≤ 15%
Table 3: Recovery and Matrix Effect

Recovery ensures the extraction process is efficient and consistent. The matrix effect evaluates the ion suppression or enhancement caused by co-eluting biological components.

ParameterQC LevelAcceptance CriteriaExpected Performance
Extraction Recovery LQC, MQC, HQCConsistent, precise, and reproducible85 - 110%
Matrix Effect LQC, HQCIS-normalized factor %CV ≤ 15%< 10%
Table 4: Stability

Stability must be assessed under various conditions to ensure sample integrity from collection to analysis.

Stability TypeConditionAcceptance Criteria
Freeze-Thaw 3 cycles, -20°C to room temp.Mean concentration within ±15% of nominal
Short-Term (Bench-Top) Room temperature for 24 hoursMean concentration within ±15% of nominal
Long-Term -80°C for 3 monthsMean concentration within ±15% of nominal
Post-Preparative Autosampler (e.g., 4°C) for 48 hoursMean concentration within ±15% of nominal

Visualized Workflows and Relationships

Diagrams help clarify complex processes and the logical connections between different validation components.

G cluster_pre Sample Handling cluster_proc Sample Processing cluster_analysis Analysis Plasma Plasma Sample (Standard, QC, or Unknown) Spike Add Internal Standard (this compound) Plasma->Spike Precip Protein Precipitation (Acetonitrile) Spike->Precip Vortex Vortex Mix Precip->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Data Data Acquisition (MRM Mode) Inject->Data Process Data Processing & Quantification Data->Process

Caption: Bioanalytical sample preparation and analysis workflow.

G cluster_performance Core Performance Metrics cluster_sample Matrix & Sample Integrity center_node Reliable & Validated Quantification Method Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Linearity Linearity & Range center_node->Linearity Sensitivity Sensitivity (LLOQ) center_node->Sensitivity Selectivity Selectivity center_node->Selectivity Matrix Matrix Effect center_node->Matrix Recovery Recovery center_node->Recovery Stability Stability center_node->Stability

Caption: Key parameters for bioanalytical method validation.

References

Cross-Validation of Vapendavir Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistent and reproducible measurement of antiviral activity is paramount. This guide provides a comparative overview of assays used to evaluate Vapendavir, a potent enteroviral capsid binder, with a focus on cross-laboratory data and methodologies.

Vapendavir is a clinical-stage antiviral agent that has demonstrated broad-spectrum activity against human rhinoviruses (HRV) and other enteroviruses, which are major causative agents of the common cold and can lead to severe respiratory complications in vulnerable populations.[1][2][3] The primary mechanism of action of Vapendavir is the inhibition of viral entry into host cells and subsequent uncoating, a critical early step in the viral replication cycle.[1][4] Given its clinical significance, the robust and consistent evaluation of Vapendavir's potency across different laboratories is crucial for its continued development and potential therapeutic application.

This guide summarizes key quantitative data from various studies, details the experimental protocols for the principal assays, and provides a comparative look at alternative methodologies.

Data Presentation: A Comparative Look at Vapendavir's In Vitro Efficacy

While a formal inter-laboratory cross-validation study for Vapendavir assays has not been published, a comparison of data from various independent research groups provides valuable insight into its antiviral potency. The most common metric for in vitro antiviral activity is the 50% effective concentration (EC50), which represents the drug concentration required to inhibit the viral effect by 50%.

The primary assay used for determining the EC50 of Vapendavir is the cytopathic effect (CPE) reduction assay.[5][6][7] This cell-based assay measures the ability of a compound to protect cells from virus-induced death.

Table 1: In Vitro Antiviral Activity of Vapendavir Against Various Enteroviruses as Determined by CPE Reduction Assays in Different Studies

VirusStrain(s)EC50 Range (µM)Cell Line(s)Laboratory/Study Reference
Enterovirus 71 (EV71)21 strains/isolates (Genogroups A, B, C)Average: 0.7VariousTijsma et al. (2014)[5][6]
Enterovirus 71 (EV71)Various strains0.5 - 1.4Not SpecifiedMedchemExpress[8]
Human Rhinovirus (HRV)Not SpecifiedNot SpecifiedNot SpecifiedAltesa BioSciences[1]

Note: The variability in EC50 values can be attributed to differences in viral strains, cell lines, and specific assay conditions used in each laboratory.

Experimental Protocols: Methodologies for Key Assays

Standardization of experimental protocols is key to minimizing inter-laboratory variability. Below are detailed methodologies for the principal and alternative assays used to evaluate Vapendavir.

Cytopathic Effect (CPE) Reduction Assay

This is the most frequently cited method for assessing Vapendavir's in vitro efficacy.

  • Objective: To determine the concentration of Vapendavir required to protect a cell monolayer from virus-induced cell death.

  • Principle: The metabolic activity of viable cells is measured using a colorimetric or luminescent readout. In the presence of an effective antiviral, cells are protected from the virus's cytopathic effects, resulting in a stronger signal.

  • Detailed Protocol:

    • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HeLa, BGM) at a predetermined density (e.g., 15,000 cells/well) and incubate overnight to allow for cell attachment.[7]

    • Compound Dilution: Prepare a serial dilution of Vapendavir in a cell culture medium.

    • Infection: Add the diluted Vapendavir to the cells, followed by the addition of a standardized amount of virus (e.g., at a multiplicity of infection of 0.01).[7] Include virus control (no compound) and cell control (no virus, no compound) wells.

    • Incubation: Incubate the plate for a period sufficient to allow for the development of CPE in the virus control wells (typically 3-5 days).

    • Readout: Add a viability reagent such as MTS ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) or a luminescent ATP-based reagent.[5][9] The absorbance or luminescence is then measured using a plate reader.

    • Data Analysis: Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Alternative Assays for Comprehensive Evaluation

Considered the "gold standard" for determining antiviral activity, this assay measures the reduction in the number of viral plaques.[10]

  • Objective: To quantify the inhibition of infectious virus particle formation.

  • Protocol:

    • Seed cell monolayers in 6- or 12-well plates.

    • Adsorb a known quantity of virus onto the cells in the presence of varying concentrations of Vapendavir.

    • Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized lesions (plaques).

    • After an incubation period, fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.[11]

    • The EC50 is the concentration of Vapendavir that reduces the number of plaques by 50% compared to the virus control.

This assay measures the amount of viral RNA produced in infected cells.

  • Objective: To quantify the inhibition of viral replication at the genomic level.

  • Protocol:

    • Infect cell cultures with the virus in the presence of different concentrations of Vapendavir.

    • After a defined incubation period, lyse the cells and extract the total RNA.

    • Perform a one-step or two-step reverse transcription-quantitative polymerase chain reaction (RT-qPCR) using primers and probes specific to a conserved region of the viral genome.[12][13]

    • The reduction in viral RNA levels in treated versus untreated cells is used to determine the EC50.

These assays can be adapted to measure different aspects of the viral life cycle.

  • Objective: To quantify viral antigens or the inhibition of virus-receptor binding.

  • Protocol (for virus-receptor binding):

    • Coat microplate wells with a recombinant viral receptor protein (e.g., ICAM-1 for major group rhinoviruses).[14][15]

    • Incubate the virus with varying concentrations of Vapendavir.

    • Add the virus-compound mixture to the coated wells.

    • Detect the bound virus using a virus-specific primary antibody followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate to produce a colorimetric signal that is proportional to the amount of bound virus.

Visualizing the Process: Pathways and Workflows

Understanding the mechanism of action and the experimental procedures is enhanced through visualization.

Mechanism of Action and Experimental Workflow

Vapendavir's mechanism of action is to bind to the viral capsid, thereby preventing the virus from attaching to and entering the host cell, and inhibiting the release of its genetic material.[1][4] The experimental workflow for evaluating its efficacy typically follows a standardized cell-based assay format.

Vapendavir's Mechanism of Action and Assay Workflow cluster_mechanism Mechanism of Action cluster_workflow Experimental Workflow (CPE Assay) Virus Rhinovirus CapsidBinding Binds to Viral Capsid Virus->CapsidBinding Vapendavir Vapendavir Vapendavir->CapsidBinding targets ReceptorBinding Virus-Receptor Binding CapsidBinding->ReceptorBinding inhibits Uncoating Viral Uncoating CapsidBinding->Uncoating inhibits ReceptorBinding->Uncoating Replication Viral Replication Uncoating->Replication CellSeeding Seed Host Cells CompoundAddition Add Vapendavir Dilutions CellSeeding->CompoundAddition VirusInfection Infect with Virus CompoundAddition->VirusInfection Incubation Incubate VirusInfection->Incubation Readout Measure Cell Viability Incubation->Readout DataAnalysis Calculate EC50 Readout->DataAnalysis

Caption: Vapendavir's mechanism and the CPE assay workflow.

Logical Relationship of Antiviral Assays

The choice of assay depends on the specific question being addressed, from high-throughput screening to detailed mechanistic studies.

Relationship Between Vapendavir Assay Types CPE_Assay CPE Reduction Assay Plaque_Assay Plaque Reduction Assay CPE_Assay->Plaque_Assay Correlates with RTqPCR_Assay RT-qPCR Assay CPE_Assay->RTqPCR_Assay Correlates with HighThroughput High-Throughput Screening CPE_Assay->HighThroughput GoldStandard Gold Standard (Infectivity) Plaque_Assay->GoldStandard ReplicationKinetics Replication Kinetics RTqPCR_Assay->ReplicationKinetics ELISA_Assay ELISA-Based Assay MechanismOfAction Mechanism of Action Studies ELISA_Assay->MechanismOfAction

Caption: Interrelation of different antiviral assays.

References

A Comparative Guide to Internal Standards for Vapendavir Bioanalysis: Vapendavir-d5 vs. 13C-labeled Vapendavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative bioanalysis of Vapendavir, a potent antiviral agent under investigation for rhinovirus and enterovirus infections, the choice of an appropriate internal standard (IS) is critical for achieving accurate and reliable results. This guide provides an objective comparison between two stable isotope-labeled internal standards: deuterium-labeled Vapendavir (Vapendavir-d5) and carbon-13-labeled Vapendavir (¹³C-labeled Vapendavir). This comparison is based on established principles of bioanalytical chemistry and mass spectrometry, as direct comparative studies for these specific Vapendavir isotopes are not publicly available.

Executive Summary

The selection of an internal standard is a pivotal decision in the development of robust bioanalytical methods using liquid chromatography-mass spectrometry (LC-MS). An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. For Vapendavir, both this compound and ¹³C-labeled Vapendavir are suitable choices, but they present distinct advantages and disadvantages that can impact assay performance.

This compound , being commercially available, offers a readily accessible option for researchers. However, deuterium-labeled standards can sometimes exhibit a phenomenon known as the "isotope effect," which may lead to slight chromatographic separation from the unlabeled analyte. This can potentially compromise the accuracy of quantification if matrix effects are not uniform across the elution window.

¹³C-labeled Vapendavir , while potentially more challenging and costly to synthesize, is generally considered the "gold standard" for internal standards in mass spectrometry. Due to the negligible mass difference between ¹³C and ¹²C, it co-elutes perfectly with the native Vapendavir, providing superior compensation for matrix effects and ensuring higher accuracy and precision in quantitative assays.

Data Presentation: A Comparative Overview

The following table summarizes the key performance parameters expected when using this compound versus ¹³C-labeled Vapendavir as an internal standard in a typical LC-MS/MS bioanalytical method for Vapendavir.

ParameterThis compound¹³C-labeled VapendavirRationale
Co-elution with Vapendavir May exhibit a slight retention time shift (isotope effect).Co-elutes perfectly with Vapendavir.The larger relative mass difference between deuterium and protium can lead to chromatographic separation. The mass difference between ¹³C and ¹²C is minimal, resulting in identical chromatographic behavior.
Compensation for Matrix Effects Generally good, but can be compromised by chromatographic shifts.Excellent and reliable compensation.Perfect co-elution ensures that both the analyte and the internal standard experience the same degree of ion suppression or enhancement from co-eluting matrix components.
Isotopic Stability Generally stable, but H/D exchange is a remote possibility under certain conditions.Highly stable with no risk of isotope exchange.The carbon-carbon bonds are not susceptible to exchange reactions under typical bioanalytical conditions.
Accuracy and Precision Typically meets regulatory requirements, but may be slightly lower than with a ¹³C-IS.Expected to provide the highest level of accuracy and precision.Superior correction for matrix effects and other sources of variability leads to more reliable data.
Commercial Availability Commercially available from various suppliers.May require custom synthesis, leading to longer lead times and higher costs.The synthesis of ¹³C-labeled compounds is often more complex than deuteration.
Cost Generally more cost-effective.Typically more expensive due to complex synthesis.The cost of starting materials and the number of synthetic steps contribute to the higher price.

Experimental Protocols

A robust bioanalytical method is essential for the accurate quantification of Vapendavir in biological matrices such as plasma. Below is a detailed methodology for a typical LC-MS/MS assay.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled Vapendavir).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Vapendavir: Q1/Q3 (e.g., m/z 459.2 -> 145.1)

      • This compound: Q1/Q3 (e.g., m/z 464.2 -> 150.1)

      • ¹³C-labeled Vapendavir (e.g., with 6 ¹³C atoms): Q1/Q3 (e.g., m/z 465.2 -> 145.1 or another suitable fragment)

Mandatory Visualization

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound or ¹³C-Vapendavir) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Results Concentration Results Quantification->Results

Caption: Experimental workflow for Vapendavir bioanalysis.

Signaling_Pathway Vapendavir Vapendavir Viral_Capsid Enterovirus/Rhinovirus Capsid Protein (VP1) Vapendavir->Viral_Capsid binds to Cell_Entry Viral Entry into Host Cell Vapendavir->Cell_Entry inhibits Viral_Capsid->Cell_Entry required for Replication Viral Replication Cell_Entry->Replication Infection Infection Progression Replication->Infection

Caption: Vapendavir's mechanism of action.

Conclusion

The choice between this compound and ¹³C-labeled Vapendavir as an internal standard will depend on the specific requirements of the study. For routine analysis where cost and availability are primary concerns, this compound is a viable and effective option, provided that potential isotope effects are carefully evaluated during method development and validation. However, for pivotal studies requiring the highest level of accuracy, precision, and data integrity, such as pharmacokinetic studies for regulatory submission, the use of a ¹³C-labeled Vapendavir internal standard is highly recommended. Its ability to perfectly co-elute with the analyte provides the most robust compensation for matrix effects, leading to more reliable and defensible bioanalytical data. Researchers should weigh the trade-offs between cost, availability, and the desired level of analytical performance when selecting the most appropriate internal standard for their Vapendavir bioanalysis.

A Comparative Guide to the Bioanalytical Quantification of Vapendavir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of methodologies for the quantification of Vapendavir, a potent antiviral agent. While specific validated methods for Vapendavir using a deuterated internal standard are not publicly available, this document presents a representative comparison based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques commonly employed for antiviral drug quantification. The data and protocols herein are illustrative and serve as a template for what a validated method would entail.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of a sensitive LC-MS/MS method for Vapendavir quantification compared to a potential alternative method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

ParameterMethod A: Vapendavir with Vapendavir-d5 (LC-MS/MS)Method B: Alternative Method (HPLC-UV)
Linearity (r²) > 0.99> 0.99
Calibration Range 0.5 - 500 ng/mL50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL50 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Accuracy (% Bias) ± 15%± 15%
Internal Standard This compoundA suitable, structurally similar compound
Selectivity High (Mass-based)Moderate
Sample Volume 100 µL200 µL

Experimental Protocols

Method A: Vapendavir Quantification by LC-MS/MS with this compound

This section outlines a representative protocol for the quantification of Vapendavir in human plasma using an LC-MS/MS method with a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (e.g., at 100 ng/mL).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Vapendavir: [Precursor ion] > [Product ion]

    • This compound: [Precursor ion+5] > [Product ion]

3. Calibration and Quality Control:

  • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of Vapendavir into blank plasma.

  • Analyze the samples in batches, including a calibration curve and QC samples at low, medium, and high concentrations.

Method B: Alternative - Vapendavir Quantification by HPLC-UV

This section describes a hypothetical HPLC-UV method for Vapendavir quantification.

1. Sample Preparation:

  • To 200 µL of human plasma, add 20 µL of internal standard solution.

  • Perform liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 150 µL of the mobile phase.

2. HPLC-UV Conditions:

  • Chromatographic Column: A C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: To be determined based on the UV spectrum of Vapendavir.

Visualizations

Experimental Workflow for Vapendavir Quantification by LC-MS/MS

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add this compound IS p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 a1 Inject into LC System p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Vapendavir Concentration d2->d3

Caption: Workflow for Vapendavir quantification using LC-MS/MS.

This guide provides a foundational understanding of the methodologies that can be applied to the bioanalysis of Vapendavir. For definitive studies, it is imperative to develop and validate a specific method according to regulatory guidelines such as those from the FDA and EMA.

Precision in Bioanalytical Methods: A Guide to Inter-Assay and Intra-Assay Performance

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of inter-assay and intra-assay precision is crucial for the validation of any bioanalytical method, ensuring the reliability and reproducibility of pharmacokinetic and toxicokinetic data in drug development. This guide provides an objective overview of these critical performance metrics, their determination, and typical acceptance criteria, with a focus on the standards expected in the analysis of antiviral compounds.

While specific experimental data on the inter-assay and intra-assay precision of a bioanalytical method using Vapendavir-d5 as an internal standard is not publicly available in the reviewed literature, this guide will establish a framework for evaluating such data were it to be presented. The principles and experimental protocols described herein are universally applicable to the validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for small molecule therapeutics like Vapendavir.

Understanding Assay Precision

In the context of bioanalytical method validation, precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is a measure of the random error of a method and is typically expressed as the coefficient of variation (CV), also known as the relative standard deviation (RSD). Precision is evaluated at two levels:

  • Intra-assay precision (within-run precision or repeatability): This assesses the precision of measurements within a single analytical run. It reflects the consistency of the method over a short period by the same analyst using the same equipment and reagents.

  • Inter-assay precision (between-run precision or intermediate precision): This evaluates the precision of measurements across different analytical runs conducted on different days. It accounts for variations that can occur over time, such as different analysts, new reagent preparations, and instrument fluctuations.

Acceptable precision is paramount for ensuring that observed differences in drug concentrations are due to true biological variation and not analytical variability. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for bioanalytical method validation that include specific acceptance criteria for precision.

Experimental Protocol for Determining Assay Precision

The determination of inter- and intra-assay precision typically involves the analysis of quality control (QC) samples at multiple concentration levels. These QC samples are prepared by spiking a known amount of the analyte into the same biological matrix as the study samples (e.g., plasma, serum).

1. Preparation of Quality Control (QC) Samples: QC samples are typically prepared at a minimum of three concentration levels:

  • Low QC (LQC): Approximately 3 times the Lower Limit of Quantification (LLOQ).

  • Medium QC (MQC): At a concentration in the middle of the calibration range.

  • High QC (HQC): At a concentration towards the high end of the calibration range.

2. Intra-Assay Precision Assessment:

  • A minimum of five replicates of each QC level (LQC, MQC, and HQC) are analyzed in a single analytical run.

  • The mean, standard deviation (SD), and coefficient of variation (CV%) are calculated for the measured concentrations at each QC level.

  • The CV% for each level should be within the acceptance criteria (typically ≤15%, and ≤20% for the LLOQ).

3. Inter-Assay Precision Assessment:

  • The analysis of QC samples is repeated in at least three separate analytical runs on different days.

  • The overall mean, SD, and CV% are calculated from the data of all runs for each QC level.

  • The inter-assay CV% for each level should also meet the acceptance criteria (typically ≤15%).

Below is a DOT script generating a diagram that illustrates the workflow for determining inter-assay and intra-assay precision.

Assay_Precision_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_result Result Prep_Matrix Blank Biological Matrix Spike_Analyte Spike with Analyte & this compound (IS) Prep_Matrix->Spike_Analyte QC_Samples Prepare LQC, MQC, HQC Samples Spike_Analyte->QC_Samples Intra_Assay Intra-Assay Precision (n>=5 replicates per QC in one run) QC_Samples->Intra_Assay Inter_Assay Inter-Assay Precision (Analysis on >=3 different days) Intra_Assay->Inter_Assay Calc_Intra Calculate Mean, SD, CV% for each QC level (Intra-Assay) Intra_Assay->Calc_Intra Calc_Inter Calculate Overall Mean, SD, CV% for each QC level (Inter-Assay) Inter_Assay->Calc_Inter Acceptance Compare CV% with Acceptance Criteria (e.g., <=15%) Calc_Intra->Acceptance Calc_Inter->Acceptance Validated Precision Validated Acceptance->Validated

Workflow for Determining Inter-Assay and Intra-Assay Precision.

Data Presentation and Comparison

To facilitate a clear comparison of assay performance, quantitative data on precision should be summarized in a tabular format. While specific data for a this compound based assay is unavailable, the following tables illustrate how such data would be presented for a hypothetical antiviral drug.

Table 1: Illustrative Intra-Assay Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Standard Deviation (SD)CV (%)
LQC5.04.80.36.3
MQC50.051.22.14.1
HQC400.0395.512.73.2

Table 2: Illustrative Inter-Assay Precision Data (3 Runs)

QC LevelNominal Conc. (ng/mL)Overall Mean Measured Conc. (ng/mL)Overall Standard Deviation (SD)CV (%)
LQC5.04.90.48.2
MQC50.050.83.56.9
HQC400.0401.220.15.0

In these illustrative tables, the CV values are well within the generally accepted limit of 15%, which would indicate a precise and reliable bioanalytical method.

Logical Relationship of Precision Assessment

The relationship between the different stages of precision validation can be visualized as a logical flow, from the preparation of samples to the final assessment against predefined criteria.

Precision_Logic start Start: Method Development qcs Prepare QC Samples (Low, Mid, High) start->qcs run1 Analytical Run 1 qcs->run1 run2 Analytical Run 2 qcs->run2 run3 Analytical Run 3 qcs->run3 intra_assay Intra-Assay Precision (Within each run) run1->intra_assay inter_assay Inter-Assay Precision (Across all runs) run1->inter_assay run2->intra_assay run2->inter_assay run3->intra_assay run3->inter_assay criteria Acceptance Criteria Met? (CV <= 15%) intra_assay->criteria inter_assay->criteria pass Method is Precise criteria->pass Yes fail Method Optimization Required criteria->fail No

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Vapendavir-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety protocols and logistical plans for the handling and disposal of Vapendavir-d5. While the Safety Data Sheet (SDS) for this compound states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is crucial to recognize that Vapendavir is a potent antiviral agent.[1][2] Therefore, a precautionary approach is recommended to minimize exposure, especially considering its biological activity.

Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is paramount. The following PPE is recommended when handling this compound in its solid form or in solution:

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesDisposable, powder-free. Check for tears or holes before use.
Body Protection Laboratory CoatClean, buttoned, and appropriate for the laboratory environment.
Respiratory Protection Not generally requiredRecommended if there is a risk of aerosolization or if handling large quantities.

Operational Plan: Handling Procedures

Working with Solid this compound:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and waste containers, readily available.

  • Weighing:

    • Perform in a designated area, such as a weighing station or a chemical fume hood, to minimize the potential for dispersal of the powder.

    • Use a microbalance for accurate measurement of small quantities.

    • Handle the powder gently to avoid creating dust.

  • Transfer: Use a clean spatula to transfer the solid this compound to a new container or weighing paper.

  • Clean-up: After handling, wipe down the work surface with a damp cloth or paper towel to remove any residual powder. Dispose of contaminated materials in the appropriate waste stream.

Preparing this compound Solutions:

  • Solvent Selection: Consult the product information sheet for the appropriate solvent. This compound is typically soluble in solvents such as DMSO and ethanol.

  • Dissolution:

    • Add the solvent to the vial containing the solid this compound.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the solution as recommended on the product data sheet, which is typically at -20°C for up to one month or -80°C for up to six months.[2][3]

Disposal Plan

While this compound is not classified as a hazardous substance, it should be disposed of responsibly to prevent environmental contamination.

Waste TypeDisposal Method
Unused Solid this compound Dispose of as non-hazardous chemical waste in accordance with local, state, and federal regulations.
This compound Solutions Dispose of as non-hazardous chemical waste. Do not pour down the drain.
Contaminated Materials (e.g., gloves, weighing paper, pipette tips) Place in a sealed bag or container and dispose of in the solid waste stream, unless institutional policy requires otherwise.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Vapendavir in biological samples using mass spectrometry (MS)-based methods, such as liquid chromatography-mass spectrometry (LC-MS).

General LC-MS Quantification Protocol:

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, tissue homogenate) on ice.

    • Spike a known concentration of this compound into each sample as an internal standard.

    • Perform a protein precipitation or liquid-liquid extraction to remove interfering substances.

    • Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solution.

  • LC Separation:

    • Inject the prepared sample onto a suitable C18 reverse-phase HPLC column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Detection:

    • Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Monitor for the specific precursor-to-product ion transitions for both Vapendavir and this compound.

  • Quantification:

    • Determine the peak area ratio of the analyte (Vapendavir) to the internal standard (this compound).

    • Calculate the concentration of Vapendavir in the original sample by comparing this ratio to a standard curve generated with known concentrations of Vapendavir.

Visualizations

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow start Start: Assess Task handling_solid Handling Solid this compound? start->handling_solid handling_solution Handling this compound Solution? handling_solid->handling_solution No risk_aerosol Risk of Aerosolization? handling_solid->risk_aerosol Yes ppe_solution Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat handling_solution->ppe_solution Yes ppe_solid Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat risk_aerosol->ppe_solid No respirator Additional PPE: - Respirator risk_aerosol->respirator Yes end Proceed with Task ppe_solid->end ppe_solution->end respirator->ppe_solid

Caption: PPE selection workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.